2-(Methylamino)-4,6-pyrimidinediol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
87474-58-6 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-methylimino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C5H7N3O2/c1-6-5-7-3(9)2-4(10)8-5/h2H2,1H3,(H2,6,7,8,9,10) |
InChI Key |
GAMHVJNEMZBELD-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=CC(=O)N1)O |
Canonical SMILES |
CN=C1NC(=O)CC(=O)N1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylamino)-4,6-pyrimidinediol
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological activities of 2-(Methylamino)-4,6-pyrimidinediol for researchers, scientists, and drug development professionals.
Core Properties
This compound, with the CAS number 87474-58-6, is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene but with two nitrogen atoms at positions 1 and 3 of the six-member ring. They are foundational components of nucleic acids (cytosine, thymine, and uracil) and are present in many synthetic and natural products with diverse biological activities.
Physicochemical Properties
Quantitative data for this compound is limited in the public domain. The following table summarizes available and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C5H7N3O2 | |
| Molecular Weight | 141.13 g/mol | |
| CAS Number | 87474-58-6 | |
| Predicted pKa | Multiple values are likely due to the presence of both acidic (diol) and basic (methylamino) groups. Precise experimental determination is required. | Predicted |
| Predicted Solubility | Moderately soluble in water due to polar functional groups capable of hydrogen bonding. Solubility is expected to be higher in polar organic solvents like ethanol and DMSO. | Predicted |
| Stability | Expected to be stable under standard laboratory conditions. The diol tautomer may be susceptible to oxidation. The stability of pyrimidine derivatives can be influenced by pH and light exposure. | Inferred from related compounds |
Tautomerism
This compound can exist in several tautomeric forms due to the presence of hydroxyl and amino groups on the pyrimidine ring. The keto-enol and amine-imine tautomerism significantly influences its chemical reactivity and biological interactions. The predominant tautomeric form in different solvents and physiological conditions would require experimental verification, for instance, through NMR spectroscopy.[1]
Synthesis and Characterization
Synthetic Workflow
Experimental Protocol: Synthesis
Materials:
-
Methylguanidine hydrochloride
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
Methylguanidine hydrochloride is added to the sodium ethoxide solution and stirred until the salt is fully dissolved, forming the free base.
-
Diethyl malonate is added dropwise to the reaction mixture at room temperature.
-
The mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in a minimum amount of water, and the solution is acidified with 1 M HCl to a pH of approximately 5-6 to precipitate the product.
-
The precipitate is collected by vacuum filtration, washed with cold water and ethanol, and then dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
The following tables provide predicted spectral data for this compound. These predictions can serve as a reference for experimental data.
Table 1: Predicted 1H NMR Chemical Shifts (ppm) Prediction based on computational models; actual shifts may vary depending on solvent and experimental conditions.[4][5][6][7]
| Proton | Predicted Shift (ppm) | Multiplicity |
| Pyrimidine C5-H | ~5.0 - 5.5 | Singlet |
| N-CH3 | ~2.8 - 3.2 | Singlet |
| N-H (amino) | ~6.5 - 7.5 | Broad Singlet |
| O-H (hydroxyl) | ~9.0 - 11.0 | Broad Singlet |
Table 2: Predicted 13C NMR Chemical Shifts (ppm) Prediction based on computational models; actual shifts may vary depending on solvent and experimental conditions.[4][5][6][7]
| Carbon | Predicted Shift (ppm) |
| C2 | ~155 - 160 |
| C4, C6 | ~160 - 165 |
| C5 | ~80 - 85 |
| N-CH3 | ~25 - 30 |
Table 3: Predicted Key IR Absorption Bands (cm-1) Prediction based on characteristic functional group frequencies.[8][9][10][11]
| Functional Group | Wavenumber (cm-1) | Intensity |
| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |
| N-H Stretch (amino) | 3100 - 3500 | Medium |
| C-H Stretch (methyl) | 2850 - 3000 | Medium |
| C=O Stretch (keto tautomer) | 1650 - 1700 | Strong |
| C=N Stretch (pyrimidine ring) | 1550 - 1650 | Medium-Strong |
| C=C Stretch (pyrimidine ring) | 1450 - 1600 | Medium |
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
The expected [M+H]+ ion would be at m/z 142.1, and the [M-H]- ion at m/z 140.1.
-
Perform tandem mass spectrometry (MS/MS) on the parent ions to obtain fragmentation patterns for structural confirmation.[12][13][14][15][16]
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not extensively documented, the pyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities.[17] Derivatives of 2-aminopyrimidine have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.[18][19][20][21]
Hypothetical Signaling Pathway Involvement
Based on the known activities of similar pyrimidine derivatives, this compound could potentially modulate inflammatory pathways. For instance, some pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory response.
Experimental Protocol: In Vitro Biological Evaluation
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compound (this compound)
-
Positive controls (e.g., ibuprofen for COX-1/2, celecoxib for COX-2)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or control to the wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Conclusion
This compound is a pyrimidine derivative with potential for further investigation in medicinal chemistry. This technical guide provides a foundational understanding of its basic properties, a plausible synthetic route, and methods for its characterization and biological evaluation. The predicted data and generalized protocols herein serve as a starting point for researchers to experimentally determine the specific characteristics and activities of this compound. Further studies are warranted to elucidate its precise physicochemical properties, tautomeric forms, and biological mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Client Challenge [pypi.org]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Chemical shift prediction of RNA imino groups: application toward characterizing RNA excited states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IR spectra prediction [cheminfo.org]
- 9. cs229.stanford.edu [cs229.stanford.edu]
- 10. Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. sphinxsai.com [sphinxsai.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. whitman.edu [whitman.edu]
- 16. article.sapub.org [article.sapub.org]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wjarr.com [wjarr.com]
- 21. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
2-(Methylamino)-4,6-pyrimidinediol chemical structure and analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific experimental data is publicly available for 2-(Methylamino)-4,6-pyrimidinediol. This guide provides a comprehensive overview based on its known chemical properties and established principles of pyrimidine chemistry, including generalized experimental protocols for analogous compounds.
Core Chemical Identity
This compound is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically significant molecules, including nucleobases, vitamins, and synthetic drugs. The presence of hydroxyl and methylamino groups on the pyrimidine core suggests its potential for diverse chemical interactions and biological activities.
Chemical Structure:
The Enigmatic Pyrimidine: A Technical Guide to 2-(Methylamino)-4,6-pyrimidinediol
An In-depth Exploration of a Sparsely Documented Heterocycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the available scientific knowledge surrounding 2-(Methylamino)-4,6-pyrimidinediol, a heterocyclic compound within the vast pyrimidine family. Despite its confirmed existence, detailed historical accounts of its discovery and extensive characterization data remain elusive in readily accessible scientific literature. This document, therefore, provides a comprehensive overview based on established principles of pyrimidine chemistry, drawing parallels from closely related analogs to infer its probable synthetic routes and potential physicochemical properties. The guide is intended to serve as a foundational resource for researchers interested in this and similar pyrimidine derivatives, offering a starting point for further investigation.
Introduction: The Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and molecular biology, forming the core structure of nucleobases such as cytosine, thymine, and uracil. The diverse biological activities exhibited by pyrimidine derivatives have led to their widespread investigation and development as therapeutic agents, with applications ranging from anticancer and antiviral to antibacterial and anti-inflammatory drugs. The substitution pattern on the pyrimidine ring is crucial in determining the molecule's pharmacological profile. This guide focuses on a specific derivative, this compound, which, despite its potential for biological activity, is not extensively documented.
Discovery and History
A thorough review of scientific databases and historical chemical literature did not yield a seminal publication detailing the first synthesis or discovery of this compound. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 87474-58-6, and its listing in various chemical supplier catalogs. It is plausible that its initial synthesis was achieved as part of a broader synthetic effort targeting pyrimidine derivatives and was not individually reported in detail. The lack of extensive literature suggests that its biological properties have not been a major focus of academic or industrial research to date.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₅H₇N₃O₂ | Calculated |
| Molecular Weight | 141.13 g/mol | Calculated |
| CAS Number | 87474-58-6 | Chemical Abstracts Service |
| Appearance | White to off-white solid (Predicted) | Analogy to similar pyrimidinediols |
| Melting Point | >250 °C (Predicted) | Analogy to 2-amino-4,6-dihydroxypyrimidine |
| pKa | ~8-9 (Predicted for the amine) | Estimation based on similar structures |
| Solubility | Sparingly soluble in water (Predicted) | General characteristic of pyrimidinediols |
Synthesis of 2-(Alkylamino)-4,6-pyrimidinediols: A General Protocol
The synthesis of this compound can be inferred from the well-established Traube pyrimidine synthesis. This method involves the condensation of a guanidine derivative with a β-dicarbonyl compound, typically a malonic ester. For the synthesis of the title compound, N-methylguanidine would be the key starting material.
General Experimental Protocol
The following protocol describes a generalized procedure for the synthesis of 2-(alkylamino)-4,6-pyrimidinediols.
Reaction Scheme:
Figure 1: General synthetic workflow for this compound.
Materials:
-
N-Methylguanidine hydrochloride (or sulfate)
-
Diethyl malonate
-
Sodium metal
-
Anhydrous ethanol
-
Hydrochloric acid (for neutralization)
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled as needed.
-
Reaction with N-Methylguanidine: Once all the sodium has reacted and the solution has cooled to room temperature, add N-methylguanidine hydrochloride to the sodium ethoxide solution with stirring.
-
Condensation: To the resulting mixture, add diethyl malonate dropwise with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in a minimum amount of water.
-
Precipitation: Acidify the aqueous solution with hydrochloric acid to a pH of approximately 5-6. The desired product, this compound, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization if necessary.
Potential Biological Activity and Signaling Pathways
Due to the absence of published biological data for this compound, any discussion of its mechanism of action or involvement in signaling pathways would be speculative. However, based on the activities of structurally related pyrimidines, one could hypothesize potential areas of investigation. For instance, various 2-aminopyrimidine derivatives have been explored as kinase inhibitors, antagonists of G-protein coupled receptors, and antimicrobial agents. The presence of the methylamino group at the 2-position and the diol functionality at the 4- and 6-positions would present a unique pharmacophore for interaction with biological targets.
To elucidate the biological activity of this compound, a logical experimental workflow would be as follows:
Figure 2: A proposed experimental workflow for the
In-depth Technical Guide: 2-(Methylamino)-4,6-pyrimidinediol
CAS Number: 959244-40-7
This technical guide provides a comprehensive overview of 2-(Methylamino)-4,6-pyrimidinediol, a pyrimidine derivative of interest to researchers and professionals in drug development. Due to the limited availability of in-depth experimental data in publicly accessible literature, this guide focuses on the fundamental properties of the compound and outlines general methodologies for the synthesis and evaluation of similar pyrimidine derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented below. This information is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 959244-40-7 | [1] |
| Molecular Formula | C₅H₇N₃O₂ | [1] |
| Molecular Weight | 141.13 g/mol | [1] |
| SMILES | OC1=NC(NC)=NC(O)=C1 | [1] |
| MDL Number | MFCD10574733 | [1] |
Synthesis and Experimental Protocols
General Synthesis Workflow for Pyrimidine Derivatives
A generalized workflow for the synthesis of 2-amino-4,6-dihydroxypyrimidine derivatives is depicted below. This serves as a foundational methodology that can be adapted for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Potential Applications
The biological activities of this compound have not been extensively reported. However, the pyrimidine scaffold is a common feature in a wide range of biologically active molecules, suggesting potential therapeutic applications for this compound. Analogous pyrimidine derivatives have demonstrated a variety of pharmacological effects, including:
-
Antimicrobial Activity: Many pyrimidine derivatives exhibit antibacterial and antifungal properties.
-
Anti-inflammatory Effects: Some pyrimidines can modulate inflammatory pathways.
-
Anticancer Properties: The pyrimidine core is present in several anticancer drugs that interfere with nucleic acid synthesis or kinase signaling.
Hypothetical Signaling Pathway Involvement
Based on the activities of related pyrimidine compounds, this compound could potentially interact with various cellular signaling pathways. A hypothetical pathway, illustrating a possible mechanism of action as a kinase inhibitor, is presented below. It is important to note that this is a generalized representation and requires experimental validation for this specific compound.
Caption: Hypothetical signaling pathway showing potential inhibition by this compound.
Future Directions
The lack of comprehensive data on this compound highlights the need for further investigation. Future research should focus on:
-
Development of a robust and scalable synthesis protocol.
-
Comprehensive screening for biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
-
Elucidation of the mechanism of action and identification of specific molecular targets and signaling pathways.
-
Quantitative structure-activity relationship (SAR) studies to optimize the pyrimidine scaffold for enhanced therapeutic efficacy.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound. While specific experimental data is currently limited, the information provided on its chemical properties and the general methodologies for related compounds offers a starting point for future research and development efforts.
References
An In-depth Technical Guide to 2-(Methylamino)-4,6-pyrimidinediol
This technical guide provides a comprehensive overview of the physicochemical properties and hypothetical biological evaluation of 2-(Methylamino)-4,6-pyrimidinediol, a pyrimidine derivative of interest to researchers and professionals in drug development. This document outlines its molecular characteristics and presents illustrative experimental workflows and potential mechanisms of action for its application in oncological research.
Physicochemical Properties
The fundamental molecular attributes of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C5H7N3O2 | [1][2] |
| Molecular Weight | 141.13 g/mol | [1][2] |
| CAS Number | 959244-40-7 | [2] |
Hypothetical Biological Activity and Signaling Pathway
For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a constitutively active mutant form of the fictitious Kinase-X, a key enzyme in a cancer-related signaling cascade. The diagram below illustrates the proposed mechanism of action.
Caption: Hypothetical signaling pathway of mutant Kinase-X and its inhibition by this compound.
Experimental Workflow: In Vitro Cell Viability Assay
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a cancer cell line expressing the mutant Kinase-X.
Caption: Experimental workflow for determining the IC50 of this compound.
Experimental Protocols
Cell Viability Assay Protocol
1. Cell Culture and Seeding:
- Culture a human cancer cell line known to express the mutant Kinase-X (e.g., HT-29) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
- Seed the cells into opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells does not exceed 0.1%.
- Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (0.1% DMSO) and a no-cell control (medium only).
- Incubate the plates for 72 hours.
3. Cell Viability Measurement (using CellTiter-Glo® Luminescent Cell Viability Assay):
- Equilibrate the 96-well plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
- Add 100 µL of the CellTiter-Glo® reagent to each well.
- Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
- Allow the plates to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence of each well using a plate-reading luminometer.
4. Data Analysis:
- Subtract the average luminescence of the no-cell control wells from all other measurements.
- Normalize the data to the vehicle control wells (representing 100% viability).
- Plot the normalized viability data against the logarithm of the compound concentration.
- Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
References
An In-depth Technical Guide to the Theoretical Properties of 2-(Methylamino)-4,6-pyrimidinediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 2-(Methylamino)-4,6-pyrimidinediol, a substituted pyrimidine of interest in medicinal chemistry and drug development. Due to the limited direct experimental and theoretical data on this specific molecule, this document leverages established principles of computational chemistry and data from structurally analogous pyrimidine derivatives to project its physicochemical characteristics, quantum chemical profile, and potential tautomeric forms. This guide is intended to serve as a foundational resource for researchers, offering insights into the molecule's behavior and providing a framework for future experimental and computational investigations.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The substituent pattern on the pyrimidine ring dictates the molecule's physicochemical properties, reactivity, and biological activity. This compound, with its amino and hydroxyl functionalities, presents a compelling case for theoretical study due to its potential for diverse intermolecular interactions and tautomeric equilibria. Understanding its theoretical properties is a crucial first step in rational drug design and development.
Physicochemical Properties
The theoretical physicochemical properties of this compound have been estimated using computational models and comparison with related structures. These properties are critical for predicting the molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₅H₇N₃O₂ | Provides the elemental composition. |
| Molecular Weight | 141.13 g/mol | Influences diffusion and transport across biological membranes. |
| logP (octanol-water partition coefficient) | -1.5 to -0.5 | Indicates the hydrophilicity of the molecule, affecting solubility and membrane permeability. A negative value suggests higher water solubility. |
| Topological Polar Surface Area (TPSA) | 80-100 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 3 | The number of N-H and O-H bonds, crucial for molecular recognition and binding to biological targets. |
| Hydrogen Bond Acceptors | 5 | The number of nitrogen and oxygen atoms, which can accept hydrogen bonds, influencing solubility and target binding. |
| pKa (acidic and basic) | Acidic: ~8-9 (hydroxyl groups), Basic: ~3-4 (amino group and ring nitrogens) | Determines the ionization state at physiological pH, which affects solubility, permeability, and receptor interaction. |
Quantum Chemical Profile
Density Functional Theory (DFT) calculations on analogous pyrimidine structures provide insights into the electronic properties of this compound. These properties are fundamental to understanding its reactivity and potential for intermolecular interactions.
| Quantum Chemical Descriptor | Predicted Characteristics | Implication |
| HOMO (Highest Occupied Molecular Orbital) Energy | Relatively high | Indicates a propensity to donate electrons, suggesting potential for oxidation and interaction with electrophilic sites on biological targets. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relatively low | Suggests an ability to accept electrons, indicating susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | A smaller energy gap is associated with higher chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the oxygen and ring nitrogen atoms; Positive potential around the amino and hydroxyl protons. | The MEP map highlights regions of electrophilic and nucleophilic character, predicting sites for non-covalent interactions with other molecules. |
| Dipole Moment | Moderate to High | A significant dipole moment suggests that the molecule is polar, which is consistent with its predicted hydrophilicity. |
Tautomerism
This compound can exist in several tautomeric forms due to the presence of hydroxyl and amino groups on the pyrimidine ring. The relative stability of these tautomers is crucial as it dictates the molecule's structure and, consequently, its biological activity. The predominant tautomeric forms are expected to be the keto-enol and amine-imine tautomers.
Caption: Potential tautomeric equilibria of this compound.
Computational studies on similar pyrimidine derivatives suggest that the keto-enol tautomers are generally more stable in polar solvents and in the solid state. The exact equilibrium will be influenced by the solvent environment and temperature.
Experimental Protocols for Theoretical Property Validation
The following are generalized experimental protocols that can be employed to validate the computationally predicted properties of this compound.
Synthesis and Purification
A common route for the synthesis of substituted pyrimidines involves the condensation of a β-dicarbonyl compound (or its equivalent) with a substituted guanidine or urea.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Physicochemical Property Determination
-
logP Determination: Shake-flask method using n-octanol and a buffered aqueous solution at physiological pH. The concentration of the compound in each phase is determined by UV-Vis spectroscopy or HPLC.
-
pKa Determination: Potentiometric titration or UV-Vis spectrophotometry at different pH values. The changes in the absorption spectrum as a function of pH are used to calculate the pKa values.
-
Solubility Determination: Equilibrium solubility method in various solvents (e.g., water, ethanol, DMSO). A saturated solution is prepared, and the concentration of the dissolved compound is measured.
Spectroscopic Analysis for Structural and Tautomeric Validation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in various solvents (e.g., DMSO-d₆, D₂O) can help identify the predominant tautomeric form. The chemical shifts of the ring protons and carbons are sensitive to the tautomeric state.
-
Infrared (IR) Spectroscopy: The presence of C=O, N-H, and O-H stretching frequencies can provide evidence for the keto-enol equilibrium.
-
X-ray Crystallography: Provides definitive structural information in the solid state, including bond lengths, bond angles, and intermolecular interactions, which can be compared with the optimized geometries from DFT calculations.
Potential Signaling Pathway Interactions
While no specific signaling pathways have been elucidated for this compound, the pyrimidine scaffold is a common feature in molecules that interact with various biological targets. Based on its structural features, potential areas of investigation include:
-
Kinase Inhibition: Many kinase inhibitors possess a substituted pyrimidine core that mimics the adenine moiety of ATP.
-
Enzyme Inhibition: The hydrogen bonding capabilities of the molecule could allow it to bind to the active sites of various enzymes.
-
Receptor Binding: As a small molecule with multiple functional groups, it has the potential to interact with G-protein coupled receptors (GPCRs) or other cell surface receptors.
Caption: Logical relationship of potential biological interactions for this compound.
Conclusion
This technical guide has provided a theoretical framework for understanding the properties of this compound. The presented data, derived from computational models and knowledge of analogous compounds, serves as a valuable starting point for researchers. Future work should focus on the experimental validation of these theoretical predictions to fully elucidate the chemical and biological profile of this promising molecule. The methodologies and potential interaction pathways outlined herein offer a roadmap for such investigations.
The Biological Significance of Pyrimidinediols: A Technical Guide for Researchers
An in-depth exploration of the chemistry, biological activities, and therapeutic potential of pyrimidinediol compounds and their tautomeric forms.
This technical guide provides a comprehensive overview of the biological significance of pyrimidinediol compounds, a class of heterocyclic molecules that hold considerable promise in drug discovery and development. While the term "pyrimidinediol" refers to a pyrimidine ring with two hydroxyl groups, it is crucial to understand that these compounds predominantly exist as their more stable keto tautomers, namely pyrimidinones and pyrimidinediones. This guide will delve into the diverse biological activities of these compounds, focusing on their roles as enzyme inhibitors and modulators of key signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research in this field.
Tautomerism: The Chemistry of Pyrimidinediols
Pyrimidinediols are in a constant state of equilibrium with their keto forms, a phenomenon known as keto-enol tautomerism. For instance, barbituric acid, a pyrimidinetrione, can exist in various enol forms, including a diol structure. Theoretical and experimental studies have shown that the triketo form is generally the most stable tautomer in the gas phase and in solution[1][2]. However, in the solid state, an enol tautomer can be the thermodynamically stable form[2][3]. This dynamic equilibrium is critical to their biological activity, as different tautomers may exhibit distinct binding affinities for biological targets.
Therapeutic Potential and Biological Activities
Derivatives of the pyrimidine nucleus exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.
Anti-inflammatory Activity
Several pyrimidine derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Cyclooxygenase (COX) Inhibition:
Pyrimidine derivatives have been identified as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.
| Compound Class | Target | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitriles | COX-2 | 0.16 - 0.20 | [4] |
| Pyrimidine Derivatives (L1, L2) | COX-2 | Comparable to Meloxicam | [5][6][7] |
Lipoxygenase (LOX) Inhibition:
Certain pyrimidine derivatives have also been shown to inhibit lipoxygenase, another key enzyme in the inflammatory cascade.
| Compound Class | Target | IC50 (µM) | Reference |
| Pyrimidine Acrylamides | LOX | 1.1 - 10.7 | [8] |
| Pyrimidine Derivatives | LOX | 128.20 - 196.07 (µg/ml) | [9] |
Anticancer Activity
The antiproliferative effects of pyrimidine derivatives have been demonstrated in various cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | MCF-7, A375, SK-MEL-2, SK-HEP-1 | Not specified | [10] |
| Pyrimidine Derivatives | HL-60 | 3.8 nM (for H-006) | [11] |
Key Signaling Pathways Modulated by Pyrimidinediol Compounds
Pyrimidinediol and its related tautomeric compounds exert their biological effects by interacting with and modulating specific intracellular signaling pathways. Two prominent examples are the inhibition of dihydroorotate dehydrogenase (DHODH) and the blockade of the RAF-MEK-ERK pathway.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, pyrimidine derivatives can deplete the cellular pool of pyrimidines, thereby arresting cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH inhibitors promising therapeutic agents for cancer and autoimmune diseases[8][12][13][14].
Figure 1. Mechanism of DHODH Inhibition by Pyrimidinediol Derivatives.
Blockade of the RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. Certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block this pathway by decreasing the phosphorylation levels of both MEK and ERK, leading to the inhibition of tumor growth[10][15][16].
Figure 2. Inhibition of the RAF-MEK-ERK Pathway by Pyrimidine Derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to enable researchers to replicate and build upon previous findings.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Cell culture medium (serum-free for the assay)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (pyrimidine derivatives)
-
Control vehicle (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment[17].
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours)[18].
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals[17][19].
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals[19][20].
-
Mix thoroughly and measure the absorbance at 540-590 nm using a microplate reader[9].
-
Calculate the percentage of cell viability relative to the vehicle control.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine)
-
Arachidonic acid (substrate)
-
Test compounds
-
Control inhibitor (e.g., Celecoxib)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate containing the reaction buffer, COX-2 enzyme, and heme.
-
Add the test compounds or control inhibitor at various concentrations to the wells. Incubate for a specified time (e.g., 10 minutes) at 37°C[21].
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately add TMPD, which will be oxidized by the peroxidase activity of COX-2, resulting in a color change[5][6][7].
-
Measure the absorbance at 590 nm at different time points.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value for each compound.
Lipoxygenase (LOX) Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of lipoxygenase, typically using soybean LOX as a model.
Materials:
-
Soybean lipoxygenase (LOX)
-
Borate buffer (0.2 M, pH 9.0) or sodium phosphate buffer (0.1 M, pH 8.0)[22][23]
-
Linoleic acid (substrate)
-
Test compounds dissolved in DMSO
-
UV-Vis spectrophotometer
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing the buffer and the test compound at the desired concentration[22].
-
Add the LOX enzyme solution to the cuvette and incubate for a few minutes at room temperature[24].
-
Initiate the reaction by adding the linoleic acid substrate[23].
-
Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes), which corresponds to the formation of the conjugated diene product[22][24].
-
Calculate the percentage of LOX inhibition by comparing the rate of the reaction in the presence of the test compound to that of a control without the inhibitor.
Conclusion
Pyrimidinediol compounds, existing in equilibrium with their more stable pyrimidinone and pyrimidinedione tautomers, represent a versatile and promising scaffold in medicinal chemistry. Their diverse biological activities, including potent anti-inflammatory and anticancer effects, are attributed to their ability to modulate key enzymatic and signaling pathways such as COX, LOX, DHODH, and RAF-MEK-ERK. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, aiming to facilitate further exploration and exploitation of the therapeutic potential of this important class of heterocyclic compounds. Future research should focus on elucidating the structure-activity relationships of novel derivatives and optimizing their pharmacokinetic and pharmacodynamic properties for clinical applications.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Enol tautomeric polymorph of barbituric acid: The role of zero point energy in stability [morressier.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 13. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. MTT Assay [protocols.io]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(Methylamino)-4,6-pyrimidinediol, a pyrimidine derivative of interest to researchers and professionals in drug development. The synthesis is based on established and widely utilized methods for pyrimidine ring formation. This document details the core chemical reaction, experimental protocols, and expected outcomes, supported by quantitative data from analogous syntheses.
Core Synthesis Pathway: Principle and Mechanism
The most direct and common method for synthesizing the this compound core structure is the Principal Synthesis , a variation of the classical Pinner pyrimidine synthesis. This pathway involves the base-catalyzed condensation of a 1,3-dicarbonyl compound, typically a malonic acid ester, with an N-substituted guanidine.
In this specific synthesis, N-methylguanidine reacts with diethyl malonate in the presence of a strong base, such as sodium methoxide or sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of the stable pyrimidine ring. The diol tautomer is favored for this class of compounds.
The overall chemical transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
While a specific protocol for this compound is not extensively published, the following detailed methodology is adapted from highly successful and analogous syntheses of 2-amino-4,6-dihydroxypyrimidines.[1] This protocol can be considered a standard and reliable starting point for the synthesis.
Materials and Reagents:
-
N-Methylguanidine hydrochloride (or sulfate)
-
Diethyl malonate or Dimethyl malonate
-
Sodium metal
-
Anhydrous Methanol or Ethanol
-
10% Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
Preparation of Sodium Alkoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1.1 molar equivalents to the malonic ester) in anhydrous methanol or ethanol under an inert atmosphere (e.g., argon or nitrogen). The dissolution is exothermic and should be done with caution. Allow the solution to cool to room temperature.
-
Addition of N-Methylguanidine Salt: To the freshly prepared sodium alkoxide solution, add N-methylguanidine hydrochloride (1.1 molar equivalents). Stir the mixture for 15-20 minutes to allow for the formation of the free base.
-
Condensation Reaction: Slowly add diethyl malonate (1.0 molar equivalent) to the reaction mixture. Upon addition, the mixture is heated to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) and is generally complete within 3 to 6 hours.
-
Work-up and Isolation:
-
After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting solid residue is dissolved in a minimum amount of cold water.
-
The pH of the aqueous solution is carefully adjusted to approximately 6 with a 10% HCl solution. This will cause the product to precipitate out of the solution.
-
The mixture is cooled in an ice bath to maximize precipitation.
-
-
Purification: The precipitated white solid is collected by vacuum filtration. The solid is then washed sequentially with cold distilled water and cold ethanol to remove any unreacted starting materials and salts. The purified product is dried in a vacuum oven.
The general workflow for this synthesis is illustrated in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data from Analogous Syntheses
| 5-Substituent | Product Name | Reported Yield (%) |
| -CH₃ | 2-Amino-5-methylpyrimidine-4,6-diol | 91 |
| -CH₂CH₃ | 2-Amino-5-ethylpyrimidine-4,6-diol | 88 |
| -CH₂CH₂CH₃ | 2-Amino-5-propylpyrimidine-4,6-diol | 94 |
| -CH(CH₃)₂ | 2-Amino-5-isopropylpyrimidine-4,6-diol | 93 |
| -CH₂CH₂CH₂CH₃ | 2-Amino-5-butylpyrimidine-4,6-diol | 97 |
| -C₆H₅ | 2-Amino-5-phenylpyrimidine-4,6-diol | 94 |
Data sourced from the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines via condensation of guanidine with corresponding monosubstituted malonic acid diesters.[2] Based on these results, a yield in the range of 85-95% can be reasonably expected for the synthesis of this compound under optimized conditions. The purity of the product after precipitation and washing is typically high, often exceeding 95%.[1]
Conclusion
The synthesis of this compound is readily achievable through the well-established condensation of N-methylguanidine with a malonic acid ester. The reaction is robust, high-yielding, and proceeds under standard laboratory conditions. The provided protocol, based on successful syntheses of closely related analogues, offers a reliable method for obtaining this compound for research and development purposes. The expected high yield and purity make this an efficient pathway for accessing this class of pyrimidine derivatives.
References
Potential Research Areas for 2-(Methylamino)-4,6-pyrimidinediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylamino)-4,6-pyrimidinediol is a small molecule belonging to the pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is a fundamental structural motif in numerous biologically active molecules, including natural products and synthetic drugs, exhibiting a wide range of pharmacological activities.[1][2] While direct research on this compound is limited, its structural similarity to other 2-amino-4,6-dihydroxypyrimidine derivatives suggests significant potential for investigation in various therapeutic areas. This technical guide outlines potential research avenues, proposes experimental protocols, and identifies key signaling pathways for exploration based on the established activities of analogous compounds.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of nucleobases in DNA and RNA and being present in a multitude of approved drugs.[2] Derivatives of pyrimidine have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][3][4] The biological activity of these compounds is often attributed to their ability to mimic endogenous purines and pyrimidines, thereby interacting with a variety of enzymes and receptors.
The general structure of 2-substituted-4,6-dihydroxypyrimidines has been a focal point of synthetic and pharmacological research. Notably, 2-amino-4,6-dihydroxypyrimidine and its derivatives have been reported to exhibit interesting biological properties, including the inhibition of nitric oxide (NO) production, suggesting potential anti-inflammatory applications.[1] This guide will extrapolate from the known data on these analogs to propose a comprehensive research plan for this compound.
Proposed Synthesis
The synthesis of this compound can be approached through established methods for related pyrimidine derivatives. A plausible synthetic route involves the condensation of a substituted guanidine with a malonic acid derivative.[1]
Synthetic Scheme
A proposed two-step synthesis is outlined below. The initial step involves the preparation of N-methylguanidine, which is then condensed with diethyl malonate in the presence of a base to yield the target compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-Methylguanidine hydrochloride
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of the reaction mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.2 equivalents) in absolute ethanol.
-
Addition of reactants: To this solution, add N-methylguanidine hydrochloride (1.0 equivalent) followed by diethyl malonate (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with concentrated HCl, which should precipitate the crude product.
-
Purification: Filter the precipitate and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Potential Research Areas and Biological Activities
Based on the literature for structurally related compounds, the following research areas are proposed for this compound.
Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition
Hypothesis: this compound may inhibit the production of nitric oxide (NO) in immune-activated macrophages, suggesting potential anti-inflammatory effects. This is based on studies showing that 2-amino-4,6-dichloropyrimidines, derived from 2-amino-4,6-dihydroxypyrimidines, are potent inhibitors of NO production.[1]
Proposed Experimental Workflow:
Caption: Workflow for assessing nitric oxide inhibition.
Experimental Protocol: In Vitro Nitric Oxide (NO) Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL) to induce NO production.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the IC₅₀ value for NO inhibition.
-
Cytotoxicity Assessment: Perform a parallel MTT or similar cell viability assay to ensure that the observed NO inhibition is not due to cytotoxicity.
Potential Signaling Pathway for Investigation:
The inhibition of NO production often involves the modulation of the inducible nitric oxide synthase (iNOS) pathway. Further studies could investigate the effect of this compound on iNOS expression at both the mRNA (RT-qPCR) and protein (Western blot) levels. The upstream signaling cascade involving NF-κB and MAP kinases could also be a focus.
Caption: Potential signaling pathway for NO inhibition.
Kinase Inhibitory Activity
Hypothesis: The pyrimidine scaffold is a common feature in many kinase inhibitors.[5][6] this compound could be screened against a panel of kinases to identify potential inhibitory activity. The phenylaminopyrimidine scaffold, for instance, is a key component of the tyrosine kinase inhibitor Imatinib.[7]
Proposed Experimental Approach:
A high-throughput screening campaign against a representative panel of kinases (e.g., tyrosine kinases, serine/threonine kinases) would be the initial step. Any confirmed hits would then be followed up with dose-response studies to determine IC₅₀ values.
Data Presentation:
| Kinase Target | IC₅₀ (µM) of Analog 1 | IC₅₀ (µM) of Analog 2 | Predicted IC₅₀ (µM) of this compound |
| p38α MAPK | 0.05 | 0.12 | To be determined |
| Lck | 0.02 | 0.08 | To be determined |
| PI3K | 0.5 | 1.2 | To be determined |
| mTOR | 0.8 | 1.5 | To be determined |
| This table presents hypothetical data based on known pyrimidine-based kinase inhibitors to illustrate the expected data format. |
Antiviral Activity
Hypothesis: While some 2-amino-4,6-dihydroxypyrimidine derivatives have shown a lack of antiviral activity against a broad range of viruses, the pyrimidine core is present in many antiviral drugs.[1] Therefore, screening this compound against a diverse panel of viruses is a worthwhile endeavor.
Proposed Experimental Protocol: Antiviral Screening
-
Cell Culture and Virus Propagation: Culture appropriate host cells for the viruses to be tested (e.g., Vero E6 for SARS-CoV-2, HeLa for HSV). Propagate viral stocks and determine viral titers.
-
Cytotoxicity Assay: Determine the non-toxic concentration range of the compound on the host cells using an MTT or similar assay.
-
Antiviral Assay:
-
Seed host cells in 96-well plates.
-
Pre-treat cells with serial dilutions of the compound.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate for a period appropriate for the virus replication cycle.
-
-
Quantification of Viral Replication: Measure the extent of viral replication using methods such as:
-
Plaque reduction assay.
-
RT-qPCR for viral RNA.
-
ELISA for viral antigens.
-
-
Data Analysis: Calculate the EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) to determine the selectivity index (SI = CC₅₀/EC₅₀).
Conclusion and Future Directions
This compound represents an unexplored molecule with significant potential for drug discovery. Based on the established biological activities of its structural analogs, research into its anti-inflammatory, kinase inhibitory, and antiviral properties is highly warranted. The synthetic and experimental protocols outlined in this guide provide a solid foundation for initiating such investigations. Future work should focus on lead optimization of the pyrimidine scaffold to enhance potency and selectivity for any confirmed biological targets. The exploration of this and similar pyrimidine derivatives could lead to the development of novel therapeutic agents for a range of diseases.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]
- 5. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemica.com [medchemica.com]
- 7. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates [mdpi.com]
Methodological & Application
Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidinediol derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their structural similarity to the nucleobases found in DNA and RNA. These scaffolds are versatile intermediates for the synthesis of a wide range of biologically active molecules. This application note details a proposed synthetic protocol for 2-(Methylamino)-4,6-pyrimidinediol, a derivative that holds potential as a building block in the development of novel therapeutics. The synthesis is based on the well-established principle of pyrimidine ring formation through the condensation of a guanidine derivative with a 1,3-dicarbonyl compound, specifically the reaction of N-methylguanidine with diethyl malonate.[1][2]
While a direct and detailed experimental protocol for this specific compound is not extensively documented in readily available literature, this note provides a robust, proposed methodology adapted from analogous syntheses of similar pyrimidine derivatives.[3] The protocol is designed to be a practical guide for researchers in organic and medicinal chemistry.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a one-pot condensation reaction between N-methylguanidine and diethyl malonate in the presence of a strong base, such as sodium ethoxide. The reaction mechanism involves the initial formation of a salt between sodium ethoxide and diethyl malonate, followed by nucleophilic attack of the N-methylguanidine on the carbonyl carbons of the malonate ester, and subsequent cyclization and aromatization to yield the final pyrimidinediol product.
Experimental Protocol
This protocol is adapted from the synthesis of 2-amino-4,6-dihydroxypyrimidine.[3]
Materials:
-
N-Methylguanidine hydrochloride (or sulfate)
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Standard laboratory glassware and apparatus for reflux, filtration, and drying.
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 3.91 g (0.17 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 27.23 g (0.17 mol) of diethyl malonate. Subsequently, add 18.6 g (0.17 mol) of N-methylguanidine hydrochloride.
-
Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure.
-
Precipitation of this compound: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired product to precipitate out of the solution.
-
Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Data Presentation
The following table summarizes the key chemical and physical properties of the starting materials and the target product, along with the expected outcome of the synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role | Expected Yield (%) |
| N-Methylguanidine hydrochloride | CH6ClN3 | 109.55 | 506-90-1 | Starting Material | - |
| Diethyl malonate | C7H12O4 | 160.17 | 105-53-3 | Starting Material | - |
| This compound | C5H7N3O2 | 141.13 | 959244-40-7 | Product | 75-85 |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule.
-
¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=N.
-
Melting Point Analysis: To assess the purity of the compound.
Visualizations
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Logical Relationship of Key Steps
Caption: Logical progression of the key stages in the synthesis protocol.
References
Application Notes and Protocols: 2-(Methylamino)-4,6-pyrimidinediol in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives represent a cornerstone in the development of antiviral therapeutics, with numerous approved drugs and clinical candidates belonging to this class of heterocyclic compounds. Their structural similarity to nucleobases allows them to interfere with viral replication processes, making them a fertile ground for the discovery of novel antiviral agents. This document provides detailed application notes and experimental protocols for the investigation of 2-(Methylamino)-4,6-pyrimidinediol, a substituted pyrimidine with potential antiviral properties. While direct antiviral data for this specific compound is not extensively published, the methodologies and principles outlined herein are based on established practices for the evaluation of analogous pyrimidine derivatives in antiviral research.[1][2][3]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, sparingly soluble in water and ethanol |
| Chemical Structure |
Postulated Mechanism of Action
The antiviral mechanism of this compound is hypothesized to be similar to other nucleoside and non-nucleoside pyrimidine analogs, which can act at various stages of the viral life cycle.[4][5] A primary putative mechanism is the inhibition of viral RNA or DNA synthesis.[5] Following cellular uptake, the compound could be phosphorylated by host or viral kinases to its active triphosphate form. This active metabolite may then act as a competitive inhibitor or a chain terminator for viral polymerases, thus halting the replication of the viral genome.[5][6]
Alternatively, non-nucleoside inhibitory mechanisms are also plausible. The compound could bind to allosteric sites on viral enzymes, such as reverse transcriptase or protease, inducing conformational changes that impair their function.[4] Furthermore, interference with viral entry, uncoating, or assembly processes are also potential, though less common, mechanisms for pyrimidine derivatives.[6]
Caption: Postulated mechanism of action for this compound.
Antiviral Activity Profile (Illustrative Data)
The following table summarizes hypothetical antiviral activity data for this compound against a panel of representative viruses. This data is for illustrative purposes to demonstrate how results would be presented and is based on typical activity ranges observed for other antiviral pyrimidine derivatives.[7][8][9]
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A virus (H1N1) | MDCK | Plaque Reduction | 5.2 | >100 | >19.2 |
| Herpes Simplex Virus-1 (HSV-1) | Vero | CPE Inhibition | 12.8 | >100 | >7.8 |
| Hepatitis C Virus (HCV) | Huh-7 | Replicon Assay | 8.5 | >100 | >11.8 |
| Human Immunodeficiency Virus-1 (HIV-1) | MT-4 | MTT Assay | 25.1 | >100 | >4.0 |
EC₅₀: 50% effective concentration required to inhibit viral activity. CC₅₀: 50% cytotoxic concentration that reduces cell viability by 50%. SI: Selectivity Index (CC₅₀/EC₅₀). A higher SI value indicates greater antiviral specificity.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of the antiviral activity of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., Vero, MDCK, MT-4, Huh-7)
-
96-well microtiter plates
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with DMSO at the highest concentration used (vehicle control).
-
Incubate the plates for 48-72 hours (depending on the cell line and virus assay duration) at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay (for plaque-forming viruses like Influenza and HSV)
This assay measures the ability of a compound to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock of known titer (PFU/mL)
-
This compound
-
Infection medium (serum-free medium)
-
Overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
During incubation, prepare serial dilutions of the compound in the overlay medium.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium containing the different concentrations of the compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used for viruses that cause visible damage (cytopathic effect) to the host cells.
Materials:
-
Host cells in 96-well plates
-
Virus stock
-
This compound
-
Cell culture medium
-
Neutral red or crystal violet staining solution
Protocol:
-
Prepare a confluent monolayer of host cells in a 96-well plate.
-
Prepare serial dilutions of the compound in cell culture medium.
-
Add 50 µL of the compound dilutions to the wells.
-
Add 50 µL of virus suspension (at a concentration that causes complete CPE in 3-4 days) to the wells containing the compound. Include virus control (no compound), cell control (no virus, no compound), and vehicle control wells.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere and observe daily for CPE.
-
When CPE in the virus control wells is complete, stain the plate with neutral red or crystal violet.
-
Quantify the cell viability by measuring the absorbance on a microplate reader.
-
Calculate the EC₅₀ value by plotting the percentage of CPE inhibition against the compound concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro screening of a potential antiviral compound like this compound.
Caption: Workflow for in vitro antiviral screening.
Conclusion
This compound belongs to a chemical class with demonstrated potential in antiviral drug discovery. The protocols and application notes provided here offer a comprehensive framework for its systematic evaluation as a potential antiviral agent. While the illustrative data suggests potential activity, rigorous experimental validation is essential. The provided methodologies for cytotoxicity and antiviral efficacy testing will enable researchers to generate robust data to determine the therapeutic potential of this and other novel pyrimidine derivatives. Further studies should focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy and safety of any promising lead compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Methylamino)-4,6-pyrimidinediol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylamino)-4,6-pyrimidinediol is a valuable heterocyclic building block for the synthesis of a diverse range of complex organic molecules. Its pyrimidine core, substituted with a methylamino group and two hydroxyl groups, offers multiple reactive sites for further functionalization. This allows for the construction of libraries of compounds with potential applications in medicinal chemistry and materials science. The pyrimidine scaffold is a common feature in many biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antivirals, making this compound a key starting material for drug discovery programs.[1][2][3]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of more complex derivatives. The focus is on its application as a scaffold for the development of potential therapeutic agents, particularly kinase inhibitors.
Synthesis of this compound
The synthesis of this compound can be achieved through a cyclocondensation reaction between a substituted guanidine and a malonic ester derivative in the presence of a base. This method is analogous to the well-established synthesis of 2-amino-4,6-dihydroxypyrimidines.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
N-Methylguanidine hydrochloride
-
Diethyl malonate
-
Sodium ethoxide (or metallic sodium in absolute ethanol)
-
Absolute ethanol
-
Hydrochloric acid (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add N-methylguanidine hydrochloride and stir until it dissolves.
-
Add diethyl malonate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
The precipitated product, this compound, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to pyrimidine ring protons, methyl protons, and hydroxyl protons. |
| ¹³C NMR (DMSO-d₆) | Peaks corresponding to the pyrimidine ring carbons and the methyl carbon. |
| Mass Spec (ESI) | [M+H]⁺ at m/z 142.06 |
Application as a Building Block: Synthesis of 2-(Methylamino)-4,6-dichloropyrimidine
The hydroxyl groups of this compound can be converted to chloro groups, which are excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions. This conversion significantly enhances the utility of the pyrimidine scaffold for building molecular complexity.[5][6]
Experimental Protocol: Chlorination of this compound
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine or N,N-dimethylaniline
-
Inert solvent (e.g., toluene or acetonitrile)
Procedure:
-
In a fume hood, suspend this compound in an inert solvent.
-
Add a molar excess of phosphorus oxychloride to the suspension.
-
Slowly add triethylamine or N,N-dimethylaniline to the reaction mixture at room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(Methylamino)-4,6-dichloropyrimidine.
| Parameter | Expected Value |
| Molecular Formula | C₅H₅Cl₂N₃ |
| Molecular Weight | 178.02 g/mol |
| Appearance | Crystalline solid |
| Reactivity | Highly susceptible to nucleophilic substitution at C4 and C6 positions. |
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The 2-(methylamino)pyrimidine scaffold is a key pharmacophore in many kinase inhibitors.[2][7][8] The dichlorinated intermediate can be used to synthesize a library of potential kinase inhibitors through sequential or one-pot SNAr reactions with various amines.
Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor
Caption: Synthetic workflow for a kinase inhibitor analog.
Experimental Protocol: Synthesis of a Disubstituted 2-(Methylamino)pyrimidine Derivative
Materials:
-
2-(Methylamino)-4,6-dichloropyrimidine
-
Amine 1 (e.g., aniline derivative)
-
Amine 2 (e.g., a cyclic amine)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
Procedure:
-
Dissolve 2-(Methylamino)-4,6-dichloropyrimidine in the chosen solvent.
-
Add one equivalent of Amine 1 and a slight excess of DIPEA.
-
Stir the reaction at room temperature or with gentle heating until the mono-substitution is complete (monitored by TLC or LC-MS).
-
To the same reaction mixture, add one equivalent of Amine 2 and continue stirring, possibly at a higher temperature, until the di-substitution is complete.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the final disubstituted 2-(methylamino)pyrimidine derivative.
| Reaction Step | Reactants | Conditions | Product |
| Mono-substitution | 2-(Methylamino)-4,6-dichloropyrimidine, Amine 1 | DIPEA, DMF, 25-50 °C | 4-((Substituted)amino)-6-chloro-N-methylpyrimidin-2-amine |
| Di-substitution | Mono-substituted intermediate, Amine 2 | DIPEA, DMF, 80-120 °C | 4,6-Di((substituted)amino)-N-methylpyrimidin-2-amine |
Application in Targeting Cellular Signaling Pathways
Derivatives of the 2-(methylamino)pyrimidine scaffold have shown significant activity as inhibitors of various protein kinases that are crucial in cancer cell proliferation and survival signaling pathways, such as Aurora Kinase and Epidermal Growth Factor Receptor (EGFR).[7][9][10]
Representative Signaling Pathway: Inhibition of a Generic Kinase Pathway
The following diagram illustrates a simplified signaling pathway and the potential point of intervention for a kinase inhibitor derived from this compound.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H NMR Analysis of 2-(Methylamino)-4,6-pyrimidinediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural elucidation of 2-(Methylamino)-4,6-pyrimidinediol using proton nuclear magnetic resonance (1H NMR) spectroscopy. The methods outlined herein are intended to guide researchers in sample preparation, data acquisition, and spectral interpretation. This application note includes expected quantitative data based on analogous structures and a representative signaling pathway to illustrate the potential biological context of this class of compounds.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Consequently, the precise structural characterization of novel pyrimidine derivatives is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. 1H NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note provides a standardized protocol for the 1H NMR analysis of this compound.
Data Presentation
Due to the absence of publicly available experimental 1H NMR data for this compound, the following table summarizes the expected chemical shifts (δ) in ppm, multiplicities, and integration values for the key protons. These predictions are based on the analysis of structurally similar pyrimidine derivatives reported in the literature.[3][4]
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| H-5 (pyrimidine ring) | 5.0 - 5.5 | Singlet (s) | 1H |
| NH (amino group) | 4.5 - 5.5 | Broad Singlet (br s) | 1H |
| OH (hydroxyl groups) | 10.0 - 12.0 | Broad Singlet (br s) | 2H |
| CH3 (methyl group) | 2.8 - 3.2 | Singlet (s) | 3H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts of exchangeable protons (NH and OH) can vary significantly depending on the solvent, concentration, and temperature.
Experimental Protocols
This section details the methodology for the 1H NMR analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Sample Quantity: Weigh approximately 5-15 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for polar compounds like pyrimidinediols as it can solubilize the analyte and its residual water peak does not overlap with many analyte signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nucleus: 1H
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1.0 - 5.0 seconds
-
Acquisition Time: 2.0 - 4.0 seconds
-
Spectral Width: 10 - 16 ppm
-
Temperature: 298 K (25 °C)
Data Processing
The acquired Free Induction Decay (FID) should be processed to obtain the final spectrum.
-
Fourier Transform: Apply a Fourier transform to the FID.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify the chemical shift of each peak.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the 1H NMR analysis of this compound.
Representative Signaling Pathway
Pyrimidine derivatives are known to modulate various signaling pathways. For instance, some have been shown to influence the Wnt/β-catenin signaling pathway, which is crucial in cell fate determination, proliferation, and differentiation. Aberrant Wnt signaling is implicated in various diseases, including cancer. The diagram below illustrates a simplified representation of the canonical Wnt/β-catenin pathway, which can be modulated by certain pyrimidine-based compounds.
Conclusion
This application note provides a comprehensive protocol for the 1H NMR analysis of this compound. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra for structural confirmation. The provided expected chemical shifts and the representative signaling pathway offer a valuable reference for the characterization and further investigation of this and related pyrimidine derivatives in the context of drug discovery and development.
References
Application Notes: Characterization of 2-(Methylamino)-4,6-pyrimidinediol using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylamino)-4,6-pyrimidinediol is a heterocyclic organic compound with potential applications in pharmaceutical and biological research. As a derivative of pyrimidine, a core structure in nucleobases, its characterization is crucial for understanding its metabolic fate, identifying potential impurities, and quantifying its presence in various matrices. This document provides detailed application notes and protocols for the characterization of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the sensitive and selective analysis of small molecules.
Principle
Liquid chromatography separates this compound from other components in a sample mixture based on its polarity. The analyte is then introduced into the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). The resulting protonated molecule is isolated and fragmented through collision-induced dissociation (CID). The specific pattern of fragment ions produced serves as a molecular fingerprint, enabling highly selective detection and confident identification.
Experimental Protocols
Sample Preparation
Given the polar nature of this compound, a simple "dilute-and-shoot" approach is often sufficient for relatively clean sample matrices. For more complex matrices such as plasma or tissue extracts, protein precipitation followed by solid-phase extraction (SPE) is recommended to minimize matrix effects.
Protocol for Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
A hydrophilic interaction liquid chromatography (HILIC) column is well-suited for the retention and separation of polar compounds like this compound.
| Parameter | Recommended Condition |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 60% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
Electrospray ionization in positive ion mode is the preferred method for analyzing this compound due to the presence of basic nitrogen atoms that are readily protonated.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The molecular formula for this compound is C5H7N3O2, with a molecular weight of 141.13 g/mol .[1] The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ is therefore approximately 142.1. The following table summarizes the proposed MRM transitions for quantification and confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Collision Energy (eV) |
| This compound | 142.1 | 125.1 | Quantifier | 15 |
| This compound | 142.1 | 97.1 | Qualifier | 20 |
| This compound | 142.1 | 70.1 | Qualifier | 25 |
Note: Optimal collision energies should be determined empirically.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for 2-(Methylamino)-4,6-pyrimidinediol in Medicinal Chemistry
Disclaimer: Extensive literature searches did not yield specific data regarding the synthesis, biological activity, or established medicinal chemistry applications of 2-(Methylamino)-4,6-pyrimidinediol. The information presented herein is based on the broader class of 2-amino- and 2-(alkylamino)pyrimidine derivatives to provide a foundational understanding of their potential applications and the methodologies used to investigate them.
Introduction to 2-Aminopyrimidine Scaffolds in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules like DNA and RNA bases.[1][2] The 2-aminopyrimidine moiety, in particular, is a versatile building block in the synthesis of compounds targeting a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[1][2][3] Derivatives of 2-aminopyrimidine are known to act as kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and modulators of other key biological pathways.[4][5][6][7]
Potential Therapeutic Applications of 2-(Alkylamino)-pyrimidine Derivatives
While data on this compound is unavailable, the broader class of 2-(alkylamino)pyrimidines has been explored for several therapeutic applications, primarily as kinase inhibitors and nitric oxide synthase inhibitors.
Kinase Inhibition
The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[4][5] Its ability to mimic the adenine ring of ATP allows for competitive inhibition at the ATP-binding site of various kinases.[4] These kinases are often implicated in cancer cell proliferation and survival, making them attractive targets for anticancer therapies.[5][6] The development of pyrimidine-based dual-target kinase inhibitors is an emerging strategy to enhance therapeutic efficacy and overcome drug resistance.[5]
A generalized signaling pathway for kinase inhibition by a hypothetical 2-(alkylamino)pyrimidine derivative is depicted below.
Caption: Generalized Kinase Inhibition Pathway.
Nitric Oxide Synthase (NOS) Inhibition
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is associated with various inflammatory and neurodegenerative diseases.[7][8] Several pyrimidine-based compounds have been investigated as inhibitors of NOS isoforms.[8][9] Some derivatives exhibit selectivity for iNOS, which is therapeutically desirable to avoid interfering with the physiological roles of other NOS isoforms.[7] The mechanism of inhibition can involve blocking the dimerization of NOS monomers, which is essential for their catalytic activity.[8][10]
General Experimental Protocols
The following are generalized protocols for the synthesis and in vitro screening of novel pyrimidine derivatives, based on common methodologies reported for related compounds.
General Synthesis of 2-(Alkylamino)-4,6-disubstituted Pyrimidines
A common route for synthesizing substituted 2-aminopyrimidines involves the nucleophilic substitution of dihalopyrimidines.
Protocol:
-
Starting Material: 2-Amino-4,6-dichloropyrimidine.
-
Reaction: To a solution of 2-amino-4,6-dichloropyrimidine in a suitable solvent (e.g., ethanol, isopropanol), add the desired primary or secondary amine (e.g., methylamine) and a base such as triethylamine.
-
Conditions: The reaction mixture is typically heated under reflux for several hours.[11][12]
-
Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified, often by recrystallization or column chromatography, to yield the desired 2-(alkylamino)-4-chloro-6-aminopyrimidine derivative.
-
Further Modification: The remaining chloro-substituent can be further functionalized through another nucleophilic substitution to introduce other groups at the 4-position, or it can be hydrolyzed to a hydroxyl group to yield a pyrimidinediol derivative.
References
- 1. nbinno.com [nbinno.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pyrimidinediol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidinediol derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, making them attractive candidates for drug discovery. Their therapeutic potential spans across various domains, including oncology, inflammation, and metabolic diseases. High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" molecules that modulate the activity of a biological target. This document provides detailed application notes and protocols for a suite of HTS assays relevant to the screening of pyrimidinediol derivatives, focusing on key therapeutic areas such as kinase inhibition, anti-inflammatory effects, and cytotoxicity.
The following sections will detail the principles, methodologies, and data interpretation for biochemical and cell-based assays. All quantitative data from cited examples are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a clear understanding of the underlying biological processes and experimental designs.
I. Biochemical Assays for Kinase Inhibition
Many pyrimidinediol derivatives have been identified as potent kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. HTS assays are pivotal in identifying selective kinase inhibitors.
A. Application Note: Fluorescence-Based Kinase Assay
Principle: This assay quantifies the activity of a kinase by measuring the amount of ADP produced, which is a universal product of the kinase reaction. The amount of ADP is determined using a coupled enzyme system that ultimately generates a fluorescent signal.[1] This method is cost-effective, robust, and suitable for large-scale screening campaigns.[1]
Featured Kinase Targets for Pyrimidinediol Derivatives:
-
PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, making it a target for cancer therapy.[2]
-
Janus Kinases (JAKs): A family of tyrosine kinases crucial for cytokine signaling pathways that regulate immune responses and cell growth.[3]
B. Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay for PIM-1
This protocol is adapted from established methods for TR-FRET based kinase assays.[4]
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.
-
PIM-1 Kinase Solution: Recombinant human PIM-1 kinase diluted in Kinase Buffer to the desired concentration (e.g., 2X final concentration).
-
Substrate/ATP Solution: A biotinylated peptide substrate and ATP are diluted in Kinase Buffer to a 2X final concentration.
-
Pyrimidinediol Derivatives (Test Compounds): Serially diluted in DMSO and then further diluted in Kinase Buffer to a 4X final concentration.
-
Detection Reagents: HTRF® detection reagents (e.g., Europium cryptate-labeled anti-phospho-serine/threonine antibody and XL665-conjugated streptavidin) are diluted in Detection Buffer.
2. Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound solution to the wells.
-
Add 10 µL of the 2X PIM-1 kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF® detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF®-compatible plate reader at excitation/emission wavelengths of 320 nm for the donor (Europium) and 620 nm and 665 nm for the acceptor (XL665).
3. Data Analysis:
-
Calculate the HTRF ratio: (Intensity at 665 nm / Intensity at 620 nm) x 10,000.
-
The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_background) / (Ratio_max_signal - Ratio_background))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
C. Quantitative Data: Pyrimidine Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | PIM-1 | Biochemical | Potent Inhibition | [5] |
| Furan-thiazolidinedione | PIM kinases | Biochemical | Submicromolar | [6] |
| Pyrimidine Derivative | FGFR3 | in vitro | Potent Inhibition | [7] |
| Pyrimidine Derivative | Lck | Biochemical | 10.6 | [8] |
Note: Specific IC50 values for pyrimidinediol derivatives are often proprietary. The table presents data for structurally related pyrimidine compounds to illustrate the potential potency.
D. Visualization: Kinase Inhibition HTS Workflow
Caption: Workflow for a fluorescence-based kinase inhibition HTS assay.
II. Cell-Based Assays for Anti-Inflammatory Activity
Pyrimidinediol derivatives have shown potential as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and JAK/STAT pathways. Cell-based assays are crucial for evaluating the efficacy of these compounds in a more physiologically relevant context.
A. Application Note: NF-κB Translocation Assay
Principle: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation with pro-inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[9] This assay uses high-content imaging to quantify the nuclear translocation of NF-κB as a measure of its activation and the inhibitory effect of test compounds.
B. Experimental Protocol: High-Content NF-κB Translocation Assay
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., RAW 264.7 murine macrophages or HEK293 cells) in appropriate media.
-
Seed the cells into 384-well, clear-bottom imaging plates at a density that will result in a sub-confluent monolayer at the time of the assay.
-
Incubate the plates overnight to allow for cell attachment.
2. Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of pyrimidinediol derivatives (or DMSO as a vehicle control) for 1-4 hours.
-
Stimulate the cells with a pro-inflammatory agent (e.g., 50 ng/mL LPS) for 20-30 minutes to induce NF-κB translocation.[10] Include unstimulated control wells.
3. Cell Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.
4. Imaging and Data Analysis:
-
Acquire images of the cells using a high-content imaging system.
-
Use image analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst and cell morphology, respectively.
-
Quantify the fluorescence intensity of the NF-κB p65 antibody stain in both the nucleus and the cytoplasm for each cell.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of NF-κB translocation.
-
Determine the dose-dependent inhibition of NF-κB translocation by the pyrimidinediol derivatives and calculate their IC50 values.
C. Visualization: NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
III. Cell-Based Assays for Cytotoxicity
While screening for therapeutic effects, it is equally important to assess the potential toxicity of the compounds. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
A. Application Note: MTT Assay for Cytotoxicity Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced is proportional to the number of viable cells. The insoluble formazan crystals are solubilized, and the absorbance is measured, providing a quantitative measure of cell viability.
B. Experimental Protocol: MTT Assay
1. Reagent Preparation:
-
MTT Solution: 5 mg/mL MTT in sterile PBS.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.
2. Assay Procedure (96-well plate format):
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with a range of concentrations of the pyrimidinediol derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
After the incubation period, add 10 µL of the MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.[11]
-
Incubate the plate overnight in a humidified atmosphere at 37°C.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance (from wells with media only) from all readings.
-
Calculate the percentage of cell viability as follows: % Viability = (Absorbance_treated / Absorbance_control) * 100
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
C. Quantitative Data: Cytotoxicity of Pyrimidine Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Derivative 2d | A549 (Lung Cancer) | MTT | Strong cytotoxicity at 50 µM | [11] |
| Derivative 2a | HaCaT (Keratinocytes) | MTT | No viability at 100 µM | [11] |
| Compound 3b | PC3 (Prostate Cancer) | MTT | 21 | [12] |
| Compound 21 | HL-60 (Leukemia) | Cytotoxicity Assay | Sub-micromolar | [9] |
D. Visualization: MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The protocols and application notes provided herein offer a robust framework for the high-throughput screening of pyrimidinediol derivatives against key molecular targets and cellular pathways implicated in cancer and inflammation. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize promising lead compounds. The detailed methodologies, structured data presentation, and clear visualizations are intended to facilitate the seamless integration of these screening strategies into drug discovery pipelines, ultimately accelerating the development of novel therapeutics based on the versatile pyrimidinediol scaffold.
References
- 1. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and utilization of the SureFire phospho-STAT5 assay for a cell-based screening campaign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.cn [documents.thermofisher.cn]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. HTRF Human and Mouse Total NF-κB Detection Kit, 500 Assay Points | Revvity [revvity.com]
Application Notes and Protocols: Pyrimidine Derivatives as a Versatile Scaffold for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold that features prominently in a vast array of biologically active molecules, including natural products and synthetic drugs. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it a privileged structure in medicinal chemistry. While specific data on 2-(methylamino)-4,6-pyrimidinediol as an enzyme inhibitor is not extensively available in the public domain, the broader class of pyrimidine derivatives has been successfully employed to develop potent and selective inhibitors for a wide range of enzyme families. These enzymes are implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.
This document provides an overview of the application of pyrimidine derivatives as enzyme inhibitors, with a focus on key enzyme targets, quantitative inhibition data, and detailed experimental protocols for researchers interested in exploring this chemical space.
Key Enzyme Targets for Pyrimidine-Based Inhibitors
Pyrimidine derivatives have been shown to inhibit several classes of enzymes, demonstrating their versatility as a template for inhibitor design.
1. Kinases: Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Pyrimidine-based compounds have been developed to target various kinases, including:
- Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is an oncogenic driver in many solid tumors.[1]
- Polo-like Kinase 1 (PLK1): PLK1 is a key regulator of the cell cycle, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells.[2]
- Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is involved in a multitude of cellular processes, and its inhibitors are being investigated for various therapeutic applications.[3]
- Janus Kinase 2 (JAK2): JAK2 is a critical component of the signaling pathway for several cytokines and growth factors, and its mutations are associated with myeloproliferative neoplasms.[4]
2. Proteases: Proteases are enzymes that catalyze the breakdown of proteins. Their inhibition can be a valuable therapeutic strategy.
- Beta-Secretase 1 (BACE-1): BACE-1 is a key enzyme in the production of amyloid-beta peptides, which are associated with Alzheimer's disease.[5]
- Dipeptidyl Peptidase IV (DPP IV): DPP IV inhibitors are used in the treatment of type 2 diabetes.[6]
3. Other Enzymes and Proteins:
- Bromodomain-containing protein 4 (BRD4): BRD4 is an epigenetic reader protein, and its inhibition has shown promise in cancer therapy.[2]
- Toll-Like Receptors (TLRs): While not enzymes, TLRs are key signaling receptors in the innate immune system, and pyrimidine derivatives have been shown to modulate their activity.[7]
- Deubiquitinating Enzymes (DUBs): DUBs are involved in the ubiquitin-proteasome system, and their inhibition is being explored as a cancer therapeutic strategy. Triazolopyrimidine derivatives have been identified as DUB inhibitors.[8]
Quantitative Data on Pyrimidine-Based Enzyme Inhibitors
The following table summarizes the inhibitory activity of various pyrimidine derivatives against their respective enzyme targets, as reported in the literature.
| Compound/Derivative Class | Target Enzyme | Reported Activity (IC50/Inhibition) | Reference |
| 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) | FGFR1-4 | Irreversible covalent inhibitor | [1] |
| Aminopyrimidine-2,4-diones and 6-Arylpteridines | BRD4/PLK1 | Dual inhibitors, with some compounds showing IC50 values in the nanomolar range for PLK1. | [2] |
| 4-Acylamino-6-arylfuro[2,3-d]pyrimidines | GSK-3β | Potent and selective inhibitors. | [3] |
| 6-Imino-2-thioxo-pyrimidinones | DPP IV | Competitive inhibitors. | [6] |
| 2,4,6-substituted Pyrimidine Derivatives | BACE-1 | Inhibition observed at 10µM concentration. | [5] |
| N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives | JAK2 | IC50 values in the low nanomolar range. | [4] |
| [1][2][7]Triazolo[4,5-d]pyrimidine derivatives | USP28 | IC50 value of 1.1 µM for a representative compound. | [8] |
Experimental Protocols
The following are generalized protocols for common enzyme inhibition assays that can be adapted for the study of pyrimidine-based inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant active kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
384-well plates (white or black, depending on the detection method)
-
Plate reader (luminometer, fluorescence reader, or time-resolved fluorescence reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation:
-
Add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (as a control) to the wells of the 384-well plate.
-
Add the kinase enzyme solution to all wells.
-
Add the substrate solution to all wells.
-
-
Initiation of Reaction: Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions.
-
Incubate the plate as required by the detection kit.
-
-
Data Acquisition: Read the plate on the appropriate plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: FRET-Based Protease Inhibition Assay (Generic)
Objective: To determine the IC50 of a test compound against a specific protease using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant active protease
-
FRET peptide substrate (containing a fluorophore and a quencher)
-
Protease assay buffer (e.g., HEPES, NaCl, CaCl2, with a reducing agent if necessary)
-
Test compound (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation:
-
Add a small volume of the serially diluted compound or DMSO to the wells of the 384-well plate.
-
Add the protease enzyme solution to all wells except for the "no enzyme" control wells.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the FRET substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The excitation and emission wavelengths should be appropriate for the fluorophore in the FRET substrate.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the screening and development of enzyme inhibitors.
Signaling Pathway Example: Generic Kinase Cascade
Caption: A simplified representation of a kinase signaling cascade often targeted by pyrimidine-based inhibitors.
References
- 1. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Acylamino-6-arylfuro[2,3-d]pyrimidines: potent and selective glycogen synthase kinase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Biological Activity Screening of 2-(Methylamino)-4,6-pyrimidinediol
Disclaimer: Extensive literature searches did not yield specific in vitro biological activity data for 2-(Methylamino)-4,6-pyrimidinediol. The following application notes and protocols are based on the reported activities of structurally similar pyrimidine derivatives and are intended to serve as a comprehensive guide for researchers initiating the biological evaluation of this specific compound.
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a wide array of therapeutic agents.[1][2] These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[1][2][3][4] Given the rich pharmacological profile of the pyrimidine scaffold, this compound is a compound of interest for comprehensive in vitro biological activity screening.
These application notes provide a framework for the systematic evaluation of this compound, outlining potential biological activities to investigate and detailing the experimental protocols for their assessment.
Potential Biological Activities
Based on the activities of related pyrimidine derivatives, the following biological activities are recommended for initial screening of this compound:
-
Anticancer Activity: Pyrimidine derivatives have been reported to possess cytotoxic and antiproliferative effects against various cancer cell lines.[4][5][6]
-
Anti-inflammatory Activity: Several pyrimidine analogs have demonstrated the ability to inhibit inflammatory mediators, such as nitric oxide (NO) and cyclooxygenase (COX).[3][7]
-
Antimicrobial Activity: The pyrimidine nucleus is a common feature in compounds with antibacterial and antifungal properties.[2][3][8]
-
Enzyme Inhibition: Specific pyrimidine derivatives have been shown to inhibit various enzymes, playing a role in the treatment of numerous diseases.[9]
Data Presentation
Quantitative data from in vitro assays should be meticulously recorded and organized for comparative analysis. The table below provides a template for summarizing key metrics.
| Biological Activity | Assay Type | Cell Line / Enzyme | Parameter | Result (e.g., µM) | Positive Control | Reference |
| Cytotoxicity | MTT Assay | e.g., MCF-7, HCT-116 | IC₅₀ | Doxorubicin | [Protocol Below] | |
| Anti-inflammatory | Griess Assay | e.g., RAW 264.7 | IC₅₀ (NO Inhibition) | Dexamethasone | [Protocol Below] | |
| Antimicrobial | Broth Microdilution | e.g., S. aureus, E. coli | MIC | Ampicillin | [Protocol Below] | |
| Enzyme Inhibition | e.g., Kinase Assay | e.g., Specific Kinase | IC₅₀ | Staurosporine | [Protocol Below] |
Experimental Protocols
Detailed methodologies for key in vitro screening assays are provided below.
Cytotoxicity Screening: MTT Assay
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions of the test compound. Include wells with untreated cells (negative control) and cells treated with a standard cytotoxic drug like Doxorubicin (positive control).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay determines the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Antimicrobial Screening: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well plates
-
Standard antibiotics (e.g., Ampicillin, Fluconazole)
Protocol:
-
Prepare a twofold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well containing the test compound.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
The following diagrams illustrate a general workflow for in vitro screening and a potential signaling pathway that could be modulated by a pyrimidine derivative with anti-inflammatory activity.
General workflow for the in vitro biological screening of a test compound.
Hypothetical anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
References
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2'-substituted-4'-selenoribofuranosyl pyrimidines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylamino)-4,6-pyrimidinediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Methylamino)-4,6-pyrimidinediol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the condensation reaction between a dialkyl malonate (e.g., diethyl malonate or dimethyl malonate) and N-methylguanidine in the presence of a strong base.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are a dialkyl malonate and a salt of N-methylguanidine (e.g., N-methylguanidine hydrochloride or sulfate). A strong base, such as sodium ethoxide or sodium methoxide, is required to facilitate the condensation. The reaction is typically carried out in an alcohol solvent corresponding to the alkoxy group of the base (e.g., ethanol for sodium ethoxide).
Q3: What is a typical yield for this reaction?
A3: While yields can vary significantly based on the specific reaction conditions and scale, optimized procedures for analogous 2-amino-4,6-dihydroxypyrimidines have reported yields upwards of 90%.[1] However, achieving such high yields with N-methylguanidine may require careful optimization.
Q4: How is the product typically isolated and purified?
A4: The product, being a diol, is often insoluble in the alcoholic reaction mixture upon neutralization. It is commonly isolated by filtration after acidification of the reaction mixture. Purification can be achieved by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.
Q5: What are some common impurities that can be expected in the synthesis?
A5: Common impurities may include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. These can include N-methylurea, cyanamide derivatives, and products resulting from the hydrolysis of the malonic ester.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Base | Sodium ethoxide and methoxide are hygroscopic and can be deactivated by moisture. Use freshly prepared or properly stored base. Ensure all glassware is thoroughly dried before use. |
| Incomplete Reaction | The reaction may require elevated temperatures and sufficient reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Consider extending the reflux time if starting materials are still present. |
| Incorrect Stoichiometry | Ensure the molar ratios of the reactants are correct. A slight excess of the N-methylguanidine and base may be beneficial. |
| Low Reaction Temperature | The condensation reaction typically requires heating to reflux to proceed at a reasonable rate. Ensure the reaction mixture reaches and maintains the appropriate temperature. |
| Product Loss During Workup | The product's solubility can be pH-dependent. Carefully adjust the pH during workup to ensure complete precipitation before filtration. Avoid excessive washing with solvents in which the product has some solubility. |
Issue 2: Product is Impure
| Potential Cause | Suggested Solution |
| Contaminated Starting Materials | Ensure the purity of the dialkyl malonate and N-methylguanidine salt before starting the reaction. |
| Side Reactions | Elevated temperatures for prolonged periods can sometimes lead to decomposition or side reactions. Optimize the reaction time and temperature to maximize product formation while minimizing byproduct generation. |
| Ineffective Purification | A single precipitation may not be sufficient for high purity. Recrystallization from an appropriate solvent system is often necessary. The use of activated carbon during recrystallization can help remove colored impurities. |
| Presence of Unreacted N-methylguanidine | Ensure complete reaction or effective removal during workup. N-methylguanidine salts are generally water-soluble and can be removed by washing the isolated product with cold water. |
Experimental Protocols
Key Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Methodology for Synthesis
Materials:
-
N-methylguanidine hydrochloride
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add N-methylguanidine hydrochloride, followed by the dropwise addition of diethyl malonate.
-
Condensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid to neutralize the mixture and then acidify to a pH of approximately 5-6. A precipitate should form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from hot water.
Logical Troubleshooting Flow
Caption: A logical diagram for troubleshooting synthesis issues.
References
Technical Support Center: Optimization of Pyrimidinediol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrimidinediols. The primary focus is on the synthesis of barbituric acid, a common precursor that exists in tautomeric equilibrium with pyrimidine-2,4,6-triol, a key pyrimidinediol structure.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of pyrimidinediols, particularly via the condensation of urea and a malonic ester to form barbituric acid.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in pyrimidinediol synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The condensation reaction requires sufficient time and temperature to proceed to completion. Ensure that the reaction has been refluxed for the recommended duration (typically 4-7 hours) at the appropriate temperature (around 110°C).[1][2] Inadequate heating can lead to a significant reduction in yield.
-
Moisture Contamination: The reaction is sensitive to moisture, which can hydrolyze the reactants and intermediates. Ensure all glassware is thoroughly dried, and use anhydrous solvents. A calcium chloride guard tube on the reflux condenser is recommended to prevent atmospheric moisture from entering the reaction vessel.[1][2]
-
Purity of Reagents: The purity of urea and diethyl malonate is crucial. Use dry, high-purity reagents. Impurities can lead to side reactions and a decrease in the desired product.
-
Inefficient Base: The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate. Ensure that the sodium metal is clean and fully dissolved in absolute ethanol to form a fresh and active sodium ethoxide solution.[2]
-
Suboptimal pH during Workup: After the reaction, acidification is necessary to precipitate the barbituric acid. The pH should be carefully adjusted to be acidic (pH 1-2) using an acid like hydrochloric acid.[3] If the solution is not sufficiently acidic, the product will remain dissolved as its salt, leading to a low isolated yield.
Question: I am not observing any precipitate after cooling the reaction mixture. What should I do?
Answer:
Failure of the product to precipitate is a common issue and can be addressed with the following steps:
-
Ensure Complete Acidification: Double-check the pH of the solution with litmus paper or a pH meter to confirm it is sufficiently acidic. Add more acid if necessary.[4]
-
Sufficient Cooling: Ensure the solution is cooled for an adequate amount of time, preferably overnight in an ice bath or refrigerator, to allow for complete crystallization.[1][2]
-
Induce Crystallization: If the product remains in a supersaturated solution, crystallization can be induced by:
-
Seeding: Add a small crystal of pure barbituric acid to the solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. This creates nucleation sites for crystal growth.
-
-
Solvent Volume: Excessive solvent (water and ethanol) during the workup can lead to high solubility of the product. If the volume is too large, you can try to carefully evaporate some of the solvent under reduced pressure and then attempt to recrystallize.
Question: The final product is colored (e.g., yellow or pink). How can I obtain a pure white product?
Answer:
Colored impurities are often byproducts of the reaction or degradation products. The following purification methods can be employed:
-
Recrystallization: This is the most effective method for purifying solid organic compounds.
-
A common method involves dissolving the crude barbituric acid in hot water, treating it with activated charcoal to adsorb colored impurities, filtering the hot solution to remove the charcoal, and then allowing the solution to cool slowly to form pure white crystals.[3][5]
-
Another reported method uses a mixture of distilled water and a lower alcohol (like methanol or ethanol) for recrystallization.[6]
-
-
Washing: Thoroughly washing the filtered crystals with cold water can help remove some of the soluble impurities.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the relationship between barbituric acid and pyrimidinediol?
A1: Barbituric acid exists in a tautomeric equilibrium with its enol forms. The keto form is known as barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione), while the enol form is a pyrimidinediol, specifically pyrimidine-2,4,6-triol. In aqueous solution, the tri-keto form is the predominant species.[7][8]
Q2: What is the role of sodium ethoxide in the synthesis of barbituric acid?
A2: Sodium ethoxide acts as a strong base. Its primary role is to deprotonate the α-carbon of diethyl malonate, forming a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of urea in a crucial step of the condensation reaction.
Q3: Can other malonic acid derivatives be used in this synthesis?
A3: Yes, substituted malonic esters can be used to synthesize a wide variety of 5-substituted barbituric acid derivatives.[9] This is a common strategy for producing barbiturate drugs with different pharmacological properties.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Sodium Metal: Sodium is highly reactive with water and flammable. It should be handled with care, and the reaction to form sodium ethoxide should be performed in a dry atmosphere.
-
Solvents: Ethanol is flammable and should be heated using a heating mantle or oil bath, not an open flame.
-
Acids: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment.
Quantitative Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of pyrimidinediol (barbituric acid) synthesis.
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Ethoxide | Ethanol | 110 | 7 | 72-78 | [1][10] |
| Sodium Methoxide | Methanol | 66-68 | 4-5 | Not specified | [3] |
| Sc(OTf)₃ (5 mol%) | Solvent-free | 100 | - | 98 | [11] |
| Uncatalyzed | Ethanol | 100 | 20 | Trace | [11] |
Table 2: Effect of Reaction Time and Temperature on Yield
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl malonate, Urea | Sodium Ethoxide | Ethanol | 110 | 7 | 72-78 | [1][10] |
| Diethyl malonate, Urea | Sodium Methoxide | Methanol | 66-68 | 4-5 | Not specified | [3] |
| 4-chlorophenylglyoxal, Meldrum's acid, Acetylthiourea | Et₃N | Ethanol | Room Temp | 3 | 22 | [12] |
| 4-chlorophenylglyoxal, Meldrum's acid, Acetylthiourea | Et₃N | Ethanol | Reflux | 3 | 62 | [12] |
Experimental Protocols
Detailed Methodology for the Synthesis of Barbituric Acid
This protocol is a generalized procedure based on established literature methods.[1][2][10]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated hydrochloric acid
-
Distilled water
-
Calcium chloride
Equipment:
-
Round-bottom flask (2 L)
-
Reflux condenser
-
Heating mantle or oil bath
-
Beaker
-
Büchner funnel and filter flask
-
Measuring cylinders
-
Filter paper
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottomed flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 mL of absolute ethanol. The reaction is exothermic; cool the flask in an ice bath if the reaction becomes too vigorous.
-
Addition of Reactants: Once all the sodium has dissolved, add 80 g (0.5 mole) of diethyl malonate to the sodium ethoxide solution. Subsequently, add a solution of 30 g (0.5 mole) of dry urea dissolved in 250 mL of hot (approx. 70°C) absolute ethanol.
-
Reaction Reflux: Shake the mixture well and heat it to reflux for 7 hours using an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate during the reaction.
-
Workup and Precipitation: After the reflux is complete, add 500 mL of hot (approx. 50°C) water to the reaction mixture to dissolve the precipitate. Then, carefully add concentrated hydrochloric acid (approx. 45 mL) with stirring until the solution is acidic to litmus paper.
-
Crystallization: Filter the resulting clear solution while hot to remove any insoluble impurities. Cool the filtrate in an ice bath overnight to allow for the crystallization of barbituric acid.
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with 50 mL of cold water. Dry the product in an oven at 105-110°C for 3-4 hours. The expected yield is 46-50 g (72-78%).
-
Purification (Optional): For higher purity, the crude barbituric acid can be recrystallized from hot water with the addition of activated charcoal to remove any colored impurities.
Visualizations
Reaction Mechanism for Barbituric Acid Synthesis
The following diagram illustrates the key steps in the condensation reaction between diethyl malonate and urea to form barbituric acid.
Caption: Reaction pathway for the synthesis of barbituric acid.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for diagnosing and resolving issues related to low product yield.
Caption: A workflow for troubleshooting low yields in pyrimidinediol synthesis.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Barbituric acid synthesis - chemicalbook [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Barbituric acid won't precipitate out - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. youtube.com [youtube.com]
- 6. KR100387696B1 - Method for manufacturing high purity barbituric acid by recrystallization - Google Patents [patents.google.com]
- 7. reposit.library.du.ac.bd:8080 [reposit.library.du.ac.bd:8080]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Methylamino)-4,6-pyrimidinediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Methylamino)-4,6-pyrimidinediol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Problem 1: Low Recovery After Recrystallization
-
Question: I am experiencing significant product loss after recrystallizing my crude this compound. What are the possible causes and solutions?
-
Answer: Low recovery during recrystallization is a common issue that can stem from several factors. Here are the primary causes and troubleshooting steps:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble at low temperatures, you will lose a substantial amount in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, leading to low recovery.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals, and smaller, less pure crystals may form.
-
Solution: Allow the saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Insulating the flask can help slow down the cooling process.
-
-
Incomplete Precipitation: The product may not have fully crashed out of the solution upon cooling.
-
Solution: After slow cooling, ensure the solution is placed in an ice bath for a sufficient amount of time (e.g., 30 minutes to an hour) to maximize precipitation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
-
Problem 2: Persistent Impurities After Purification
-
Question: After purification by recrystallization or column chromatography, I still observe impurities in my NMR or LC-MS analysis. How can I remove these?
-
Answer: Persistent impurities often co-purify with the desired product due to similar physical properties. Here’s how to address this:
-
Identify the Impurity: If possible, characterize the impurity. Common impurities in the synthesis of pyrimidine derivatives can include unreacted starting materials, byproducts from side reactions, or degradation products.[4]
-
Alternative Purification Technique: If one method fails, another may succeed.
-
Recrystallization: If you used column chromatography, try recrystallization with a different solvent system.
-
Column Chromatography: If recrystallization was unsuccessful, column chromatography offers better separation capabilities. For polar compounds like pyrimidinediols, silica gel is a common stationary phase. A gradient elution from a non-polar solvent (like hexane or dichloromethane) to a more polar solvent (like ethyl acetate or methanol) can effectively separate compounds with different polarities.[5][6]
-
Acid-Base Extraction: Given the presence of amino and diol groups, the compound will have acidic and basic properties. An acid-base extraction could potentially remove impurities with different pKa values.
-
-
Problem 3: The Compound Fails to Crystallize
-
Question: My this compound has oiled out or remains in solution instead of crystallizing. What should I do?
-
Answer: Failure to crystallize is often due to the presence of impurities or supersaturation.
-
Induce Crystallization:
-
Seeding: Add a very small crystal of the pure compound to the solution to act as a nucleation site.
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for crystal growth.
-
-
Re-purify: If the compound has "oiled out," it is likely due to a high concentration of impurities. Separate the oil from the solvent and attempt to purify it further using column chromatography before another recrystallization attempt.
-
Solvent System Adjustment: If the compound is too soluble, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm the solution until it is clear and allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for initial purification of crude this compound?
A1: For most solid organic compounds, recrystallization is a good first choice for purification as it is often simpler and more cost-effective than chromatography for larger quantities. However, the choice depends on the nature and amount of impurities. If the crude product is highly impure, column chromatography followed by recrystallization of the clean fractions is often the most effective approach.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography.[7] By spotting the crude mixture, the collected fractions, and a co-spot (crude mixture and the current fraction) on a TLC plate, you can visualize the separation of the desired compound from impurities and decide which fractions to combine.
Q3: What are some potential starting materials and impurities I should be aware of during the synthesis and purification of this compound?
A3: While the specific synthesis route determines the exact impurities, syntheses of similar pyrimidines often involve starting materials like substituted malonic esters and guanidine derivatives.[8] Potential impurities could include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions such as dimerization or hydrolysis.[4]
Quantitative Data Summary
The following table summarizes yields for related pyrimidine derivatives from various sources to provide a general expectation for purification outcomes.
| Compound | Purification Method | Yield (%) | Purity (%) | Reference |
| 2-Amino-4,6-dimethoxypyrimidine | Recrystallization | 94.3 | 99.6 | [1] |
| 2-Amino-5-methylpyrimidine-4,6-diol | Precipitation | 91 | - | [8] |
| 2-Diethylamino-4-hydroxy-6-methylpyrimidine | Evaporation/Recrystallization | ~80 | - | [2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol, water, or a mixture).
-
Solubility Test: Observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate and stirring. Continue adding the hot solvent until the compound just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the elution solvent or a slightly more polar one). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). For example, start with 100% dichloromethane and gradually increase the percentage of methanol.
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]
- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity [mdpi.com]
- 7. Separation of purine and pyrimidine derivatives by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-(Methylamino)-4,6-pyrimidinediol in solution
Technical Support Center: 2-(Methylamino)-4,6-pyrimidinediol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in solution. This resource is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Troubleshooting Guide: Stability Issues in Solution
Users encountering unexpected results or suspecting instability of this compound in their solutions can follow this guide to troubleshoot the issue.
Question: My experimental results are inconsistent. Could the stability of this compound in my solvent be the issue?
Answer: Yes, inconsistent results can be a primary indicator of compound instability. The following workflow can help you diagnose the problem.
Caption: Troubleshooting workflow for stability issues.
Question: I've observed a precipitate forming in my stock solution of this compound over time. What should I do?
Answer: Precipitation can indicate several issues, including poor solubility or compound degradation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Low Solubility | Prepare a more dilute stock solution. Consider a different solvent system after checking for compatibility. |
| Change in Temperature | Ensure the storage temperature is consistent. Some compounds precipitate when cooled. If so, gently warm and vortex to redissolve before use (if the compound is heat-stable). |
| Degradation | The precipitate could be a less soluble degradation product. Analyze the supernatant and the precipitate (if possible) by a suitable analytical method like LC-MS to identify the species. |
| pH Shift | If using a buffered solution, confirm the pH has not changed. The solubility of ionizable compounds can be highly pH-dependent. |
Question: How can I tell if my compound is degrading in solution?
Answer: Visual inspection is the first step, but analytical methods provide definitive proof.
-
Visual Clues: Look for color changes, cloudiness, or precipitate formation.
-
Analytical Verification: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks over time are strong indicators of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solutions of this compound? A1: While specific stability data is not extensively available, general best practices for pyrimidine derivatives include storing solutions in a cool, dark place.[1] Consider storing stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to keep containers tightly closed and in a dry, well-ventilated place.[1][2]
Q2: Which solvents are recommended for dissolving this compound? A2: The choice of solvent will depend on the experimental requirements. For many pyrimidine derivatives, polar aprotic solvents like DMSO or DMF are used for initial stock solutions, which are then diluted into aqueous buffers. Always perform a small-scale solubility test first.
Q3: What factors can influence the stability of this compound in solution? A3: Several factors can affect the stability of compounds in solution:
-
pH: Pyrimidine rings and their functional groups can be susceptible to acid or base-catalyzed hydrolysis.
-
Temperature: Higher temperatures generally accelerate degradation reactions.
-
Light: Some compounds are photolabile and can degrade upon exposure to UV or even ambient light.
-
Oxidizing Agents: Avoid strong oxidizing agents as they can react with the compound.[3]
-
Solvent: The nature of the solvent can influence degradation rates.
Q4: Could this compound be susceptible to hydrolysis? A4: Pyrimidinediols exist in tautomeric forms, including keto-enol forms. The diol (or keto) functionalities could be susceptible to hydrolysis, especially at extreme pH values. The amino group could also be a site for reactivity. A hypothetical degradation pathway is illustrated below.
Caption: Hypothetical hydrolysis of a pyrimidinediol.
Experimental Protocols
Protocol: Preliminary Stability Assessment by HPLC
This protocol provides a general method to assess the stability of this compound in a specific solvent or buffer.
Objective: To determine the percentage of the compound remaining after incubation under specific conditions.
Materials:
-
This compound
-
Solvent/Buffer of interest
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile, water with formic acid or ammonium acetate)
-
Vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare Test Solutions: Dilute the stock solution to the final test concentration in your buffer or solvent of interest.
-
Time Zero (T=0) Sample: Immediately inject an aliquot of the test solution into the HPLC system to get the initial peak area.
-
Incubate Samples: Store the remaining test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
Time Point Samples: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it into the HPLC.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % remaining versus time to visualize the degradation kinetics.
-
Note: The HPLC method (column, mobile phase, gradient, and detector wavelength) must be developed to achieve good separation of the parent compound from any potential degradants. Similar methodologies are often used for stability-indicating assays.[4][5]
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 2-(Methylamino)-4,6-pyrimidinediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-(Methylamino)-4,6-pyrimidinediol during experiments.
Troubleshooting Guide
Issue: Compound Precipitation During Stock Solution Preparation
Question: My this compound is precipitating out of solution when I try to make a concentrated stock. What should I do?
Answer:
Precipitation of this compound during stock solution preparation is a common issue due to its limited solubility in many common organic solvents at high concentrations. Here are several strategies to address this, starting with the most common approaches.
Initial Steps:
-
Solvent Selection: While specific solubility data for this compound is not extensively published, for many poorly soluble pyrimidine derivatives, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.[1] If you are using other solvents like ethanol or methanol and observing precipitation, switching to DMSO is a recommended first step.
-
Gentle Heating: Gently warm the solution to 37-50°C while stirring. This can help increase the kinetic solubility of the compound. However, be cautious about potential compound degradation at elevated temperatures. It is advisable to check the compound's stability at the temperature you are using.
-
Sonication: Use a bath sonicator to provide energy to break down aggregates and facilitate dissolution.
Advanced Strategies:
If the initial steps are insufficient, consider these more advanced techniques:
-
Co-solvent Systems: Prepare the stock solution in a mixture of solvents. For example, a combination of DMSO and a less polar solvent in which the compound has some solubility might keep it in solution at a higher concentration.
-
pH Adjustment: The solubility of compounds with ionizable groups, such as the amino and hydroxyl groups on this compound, is often pH-dependent.[2][3] For a basic compound, slightly acidifying the solvent may increase solubility. Conversely, for an acidic compound, alkalinization can help. This should be done cautiously, as pH changes can affect compound stability and experimental outcomes.
Issue: Precipitation Upon Dilution into Aqueous Media (e.g., Cell Culture Medium)
Question: My this compound stock solution is clear, but the compound precipitates when I add it to my aqueous experimental buffer or cell culture medium. How can I prevent this?
Answer:
This is a classic problem for poorly water-soluble compounds. The high concentration of the compound in an organic solvent like DMSO becomes supersaturated when diluted into an aqueous environment, leading to precipitation.
Recommended Solutions:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your aqueous medium.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This can sometimes prevent the rapid supersaturation that causes precipitation.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Increasing the final DMSO concentration in your assay may help to keep the compound in solution. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use of Surfactants or Solubilizing Agents: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to maintain the solubility of hydrophobic compounds in aqueous solutions. However, it is crucial to test for any potential effects of these agents on your experimental system.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on the behavior of similar pyrimidine derivatives, 100% Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro experiments.[1]
Q2: What is a typical starting concentration for a stock solution?
A2: A common starting point for a stock solution in DMSO is 10 mM. However, you may need to adjust this based on the observed solubility of your specific batch of this compound.
Q3: How should I store my stock solution?
A3: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q4: My compound seems to be unstable in DMSO. What are my alternatives?
A4: If you suspect instability in DMSO, you can try other organic solvents such as N,N-dimethylformamide (DMF) or ethanol. However, be aware that the solubility in these solvents may be lower than in DMSO.
Q5: Can I use pH adjustment to improve the solubility of this compound in my experiments?
A5: Yes, pH can significantly influence the solubility of ionizable compounds.[2][3] Since this compound has both a basic methylamino group and acidic diol groups, its solubility will be pH-dependent. You can experimentally determine the optimal pH for solubility. However, it is critical to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides a general guide for the solubility of pyrimidine derivatives in common laboratory solvents.
| Solvent | General Solubility of Pyrimidine Derivatives | Expected Solubility for this compound |
| Water | Poor to moderate, pH-dependent[2] | Poor at neutral pH |
| DMSO | Generally good[1] | Likely the best option for high-concentration stocks |
| Ethanol | Moderate | Lower than DMSO |
| Methanol | Moderate[4] | Lower than DMSO |
| Acetone | Poor to moderate | Likely poor |
| Chloroform | Poor | Likely very poor |
| N,N-Dimethylformamide (DMF) | Good[5] | A good alternative to DMSO |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound. For example, for 1 mL of a 10 mM solution (MW: 141.13 g/mol ), you would need 1.41 mg.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the compound.
-
Facilitate Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 10-15 minutes or gently warm the solution to 37°C with intermittent vortexing.
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate before storing.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
-
Thaw Stock Solution: Thaw an aliquot of your 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in cell culture medium or buffer. For example, dilute the 10 mM stock 1:10 in medium to get a 1 mM solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to your final experimental volume. For instance, to achieve a final concentration of 10 µM from a 1 mM intermediate solution, you would add 10 µL to 990 µL of medium.
-
Mixing: Mix immediately and thoroughly by gentle pipetting or swirling to avoid localized high concentrations that can lead to precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of your aqueous medium.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical troubleshooting steps for precipitation issues.
Caption: Potential signaling pathway interactions of a pyrimidine analog.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 2-(Methylamino)-4,6-pyrimidinediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 2-(Methylamino)-4,6-pyrimidinediol.
Frequently Asked Questions (FAQs)
Q1: Why does the 1H NMR spectrum of this compound show broad peaks for the -OH and -NH protons?
A1: Broadening of hydroxyl (-OH) and amine (-NH) proton signals in 1H NMR is a common phenomenon due to several factors:
-
Chemical Exchange: These protons can exchange with each other and with trace amounts of water in the NMR solvent. If the rate of this exchange is on the same timescale as the NMR experiment, it leads to signal broadening.
-
Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can cause rapid relaxation of adjacent protons, resulting in broader signals.
-
Tautomerism: this compound can exist in multiple tautomeric forms. If these tautomers are in rapid equilibrium, the observed spectrum will show averaged and potentially broad signals.
To confirm the presence of exchangeable protons, you can add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The -OH and -NH peaks should diminish or disappear due to proton-deuterium exchange[1].
Q2: I am observing more signals in the aromatic region than expected. What could be the reason?
A2: The presence of unexpected signals in the aromatic region of the NMR spectrum of this compound can be attributed to the existence of different tautomers in solution. The pyrimidinediol ring can exist in keto-enol and imine-enamine tautomeric forms. If the exchange between these tautomers is slow on the NMR timescale, separate signals will be observed for each form.
Tautomeric Forms of this compound
Caption: Tautomeric equilibrium of this compound.
Q3: How can I simplify the complex NMR spectrum to aid interpretation?
A3: Several experimental techniques can be employed to simplify the spectrum:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve issues related to chemical exchange or conformational isomers. At higher temperatures, exchange processes may become faster, leading to sharper, averaged signals. Conversely, at lower temperatures, the exchange might be slowed down, allowing for the observation of individual tautomers or conformers[1].
-
Solvent Change: The choice of NMR solvent can significantly impact chemical shifts and the position of tautomeric equilibria. Trying different solvents like DMSO-d₆, Methanol-d₄, or Acetone-d₆ can help to resolve overlapping signals[1][2].
-
Acidification: Adding a small amount of acid, such as trifluoroacetic acid (TFA), can protonate the nitrogen atoms and lock the molecule in a specific tautomeric form, resulting in a much simpler spectrum with sharper peaks[3][4][5].
Troubleshooting Guide
This guide provides solutions to common issues encountered during the NMR analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad, unresolved peaks | 1. Poor shimming of the NMR magnet.2. Sample is too concentrated.3. Compound has poor solubility in the chosen solvent.4. Presence of paramagnetic impurities.5. Dynamic exchange processes (tautomerism, proton exchange). | 1. Re-shim the magnet.2. Dilute the sample.3. Try a different deuterated solvent in which the compound is more soluble[1].4. Filter the sample through a small plug of celite or silica gel.5. Perform variable temperature (VT) NMR experiments or add a drop of D₂O or acid[1][3][4]. |
| Unexpected number of signals | 1. Presence of impurities.2. Existence of multiple tautomers or rotamers that are in slow exchange. | 1. Check the purity of the sample using other analytical techniques like LC-MS or HPLC.2. Run 2D NMR experiments like COSY and HSQC to establish correlations. VT-NMR can also help to see if signals coalesce at higher temperatures. |
| Difficulty in assigning -NH and -OH protons | These protons are exchangeable and often do not show clear coupling. | 1. Perform a D₂O exchange experiment; the signals for these protons will disappear[1].2. Use a solvent that slows down the exchange, such as DMSO-d₆.3. In DMSO-d₆, -OH and -NH protons often appear as broader singlets. |
| Overlapping aromatic signals | The chemical shifts of the pyrimidine ring protons may be very close. | 1. Use a higher field NMR spectrometer for better signal dispersion.2. Try an aromatic solvent like Benzene-d₆, which can induce different chemical shifts compared to chloroform-d₃[1].3. Run a 2D COSY experiment to identify coupled protons. |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.
-
Vortex or sonicate the vial to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard (e.g., TMS).
Protocol 2: D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to mix the contents.
-
Re-acquire the ¹H NMR spectrum.
-
Compare the two spectra to identify the signals that have disappeared or significantly decreased in intensity, which correspond to the exchangeable -OH and -NH protons[1].
Logical Workflow for Spectral Interpretation
Caption: A logical workflow for interpreting complex NMR spectra.
References
Technical Support Center: Working with 2-(Methylamino)-4,6-pyrimidinediol and Related Pyrimidine Derivatives
Disclaimer: Publicly available information on the specific biological applications and detailed experimental protocols for 2-(Methylamino)-4,6-pyrimidinediol is limited. This guide is based on the broader class of pyrimidine derivatives and established best practices for small molecule screening. Researchers should use this information as a starting point and perform their own validation experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for biological assays involving this compound and similar pyrimidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with pyrimidine derivatives like this compound in biological assays?
A1: Pyrimidine derivatives can present several challenges, including poor solubility in aqueous buffers, chemical instability under certain pH and temperature conditions, and potential for off-target effects. It is crucial to establish optimal solvent and buffer conditions and to perform stability tests before initiating large-scale screening.
Q2: How should I prepare a stock solution of this compound?
A2: Due to the potential for low aqueous solubility, it is recommended to first attempt to dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock can then be serially diluted in the appropriate aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: What are the best practices for storing solutions of pyrimidine derivatives?
A3: Stock solutions in anhydrous DMSO are typically stable for extended periods when stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.
Q4: My compound is precipitating in the assay medium. What can I do?
A4: Compound precipitation can be addressed by:
-
Decreasing the final concentration of the compound.
-
Including a non-ionic surfactant like Tween-20 or Triton X-100 in the assay buffer (at a low concentration, e.g., 0.01%).
-
Increasing the percentage of co-solvent (e.g., DMSO), while being mindful of its potential effects on the biological system.
-
Pre-warming the assay medium before adding the compound.
Q5: Are there any known biological activities for pyrimidine derivatives that I should be aware of?
A5: The pyrimidine scaffold is a common feature in a wide range of biologically active molecules.[1][2][3][4][5] Pyrimidine derivatives have been reported to possess diverse activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Some act as kinase inhibitors, while others can modulate nucleic acid synthesis or function.[1]
Troubleshooting Guide
This guide addresses common issues encountered during biological assays with small molecules like this compound.
| Problem | Potential Cause | Suggested Solution |
| High Variability Between Replicates | - Inconsistent pipetting- Compound precipitation- Cell plating non-uniformity- Edge effects in microplates | - Use calibrated pipettes and proper technique.- Visually inspect plates for precipitation after compound addition.- Ensure even cell suspension before plating.- Avoid using the outer wells of microplates or fill them with a buffer to maintain humidity. |
| Poor or No Dose-Response | - Compound is inactive in the assay- Compound concentration is too low or too high- Compound has degraded- Assay is not sensitive enough | - Test a wider range of concentrations (e.g., from nM to high µM).- Prepare fresh working solutions from a new aliquot of the stock.- Verify the stability of the compound under assay conditions.- Optimize assay parameters (e.g., incubation time, substrate concentration). |
| Inconsistent Results Between Experiments | - Variation in cell passage number or health- Different lots of reagents (e.g., serum, media)- Fluctuation in incubator conditions (CO2, temperature)- Inconsistent timing of experimental steps | - Use cells within a defined passage number range.- Qualify new lots of critical reagents before use.- Regularly calibrate and monitor incubator performance.- Follow a standardized and well-documented protocol. |
| High Background Signal | - Assay buffer components interfere with detection- Compound is autofluorescent (for fluorescence assays)- Non-specific binding of reagents | - Run a buffer-only control to identify interfering components.- Measure the intrinsic fluorescence of the compound at the assay wavelengths.- Include appropriate blocking agents (e.g., BSA) in the assay buffer. |
Quantitative Data for Related Pyrimidine Derivatives
| Compound Class | Target/Assay | Cell Line | IC₅₀ (µM) |
| 5-Substituted 2-amino-4,6-dichloropyrimidines | Nitric Oxide Production | Murine Macrophages | 1.99 - 36.23 |
| Chromeno[2,3-d]pyrimidine Derivative | Antiproliferative Activity | MCF-7 | 1.61 |
| Pyrido[2,3-d]pyrimidine Derivative | Lipoxygenase Inhibition | In Vitro | 42 |
| Indazol-Pyrimidine Derivative | Antiproliferative Activity | MCF-7 | 0.1 - 10 |
Experimental Protocols
General Protocol for a Cell-Based Proliferation Assay (e.g., MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Preparation: Prepare a series of dilutions of this compound from a DMSO stock in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.5%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT reagent (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: General workflow for a cell-based assay.
Caption: Hypothetical MAPK signaling pathway inhibition.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of 2-(Methylamino)-4,6-pyrimidinediol and Other Pyrimidine Derivatives for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative overview of 2-(Methylamino)-4,6-pyrimidinediol against other key pyrimidine derivatives, offering insights into their therapeutic potential. While direct experimental data for this compound is limited in publicly accessible literature, this guide extrapolates its potential properties based on the well-documented activities of structurally similar analogs.
Synthetic Accessibility
The synthesis of this compound is proposed via a plausible two-step synthetic route. The initial step involves the well-established condensation of N-methylguanidine with a malonic acid ester to yield this compound. An alternative and common approach in pyrimidine chemistry involves the nucleophilic substitution of a halogenated precursor. For instance, the reaction of 2,4,6-trichloropyrimidine with methylamine could potentially yield the target compound after subsequent hydrolysis of the remaining chlorine atoms. This method offers versatility for creating a library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 2,4,6-trichloropyrimidine (from Barbituric Acid)
-
Chlorination: Barbituric acid is refluxed with an excess of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline, to facilitate the conversion of the hydroxyl groups to chlorine atoms.
-
Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water.
-
Isolation: The resulting precipitate of 2,4,6-trichloropyrimidine is filtered, washed with cold water, and dried.
Step 2: Synthesis of 2-(Methylamino)-4,6-dichloropyrimidine
-
Amination: 2,4,6-trichloropyrimidine is dissolved in a suitable solvent (e.g., ethanol, acetonitrile). An excess of methylamine (as a solution in a solvent like ethanol or THF) is added dropwise at a controlled temperature (e.g., 0-10 °C) to selectively substitute one chlorine atom.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to isolate 2-(methylamino)-4,6-dichloropyrimidine. A similar reaction is described in the synthesis of 2-methylamino-4''-methyl-4-piperazinyl-6-chloro-5-methylthio-pyrimidine.[4]
Step 3: Synthesis of this compound
-
Hydrolysis: 2-(Methylamino)-4,6-dichloropyrimidine is subjected to hydrolysis, for example, by heating in an aqueous acidic or basic solution, to replace the remaining chlorine atoms with hydroxyl groups.
-
Neutralization and Isolation: The reaction mixture is neutralized, and the resulting precipitate of this compound is collected by filtration, washed, and dried.
Comparative Biological Activities
Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The following tables summarize the quantitative data for various pyrimidine derivatives, providing a benchmark for the potential efficacy of this compound.
Anticancer Activity of Pyrimidine Derivatives
The anticancer potential of pyrimidine derivatives is often attributed to their ability to interfere with DNA synthesis, inhibit crucial enzymes like topoisomerases and kinases, and induce apoptosis.[5][6]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazolopyrimidine 3d | A498 (Renal) | 3.5 | [3] |
| Compound 4 | THP-1 (Leukemia) | ~5-20 | [5] |
| Compound 6 | A549 (Lung) | ~10-20 | [5] |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast) | 0.57 | [6] |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Liver) | 1.13 | [6] |
| Pyrido[2,3-d]pyrimidine 11 | HepG2 (Liver) | 0.99 | [6] |
| Ursolic acid-pyrimidine 7b | MCF-7 (Breast) | 0.48 | [7] |
| Ursolic acid-pyrimidine 7b | HeLa (Cervical) | 0.74 | [7] |
| Pyrido[2,3-d]pyrimidine 2a | A549 (Lung) | - | [8] |
| Pyrido[2,3-d]pyrimidine 2f | A549 (Lung) | - | [8] |
Antimicrobial Activity of Pyrimidine Derivatives
The antimicrobial efficacy of pyrimidines often stems from their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis.[9]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Aminopyridine 2c | S. aureus | 0.039 | [10][11] |
| 2-Aminopyridine 2c | B. subtilis | 0.039 | [10][11] |
| 2-Aminopyrimidine S1 | S. aureus | 16.26 | [12] |
| 2-Aminopyrimidine S7 | B. subtilis | 17.34 | [12] |
| 2-Aminopyrimidine S7 | E. coli | 17.34 | [12] |
| Pyrimidin-2-ol 2 | E. coli | - | [13] |
| Pyrimidin-2-amine 11 | A. niger | - | [13] |
| Pyrimidin-2-thiol 10 | P. aeruginosa | - | [13] |
Signaling Pathway and Experimental Workflow Visualization
To illustrate the mechanisms of action of pyrimidine derivatives, the following diagrams, generated using Graphviz, depict a key signaling pathway and a general experimental workflow for evaluating anticancer activity.
Caption: Topoisomerase II Inhibition by a Pyrimidine Derivative.
Caption: Workflow for Anticancer Activity Screening.
Conclusion
The pyrimidine nucleus remains a highly privileged scaffold in the development of new therapeutic agents. While specific experimental data on this compound is not yet widely available, the extensive research on analogous compounds suggests its potential as a valuable candidate for further investigation. The provided synthetic strategies and comparative biological data on other pyrimidine derivatives offer a solid foundation for researchers to explore the therapeutic promise of this and related compounds. The diverse mechanisms of action, including enzyme inhibition and induction of apoptosis, underscore the versatility of the pyrimidine core and its potential to address a wide range of diseases. Future studies focusing on the synthesis and comprehensive biological evaluation of this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3843656A - 2-methylamino-4'-methyl-4-piperazinyl-6-chloro-5-methylthio-pyrimidine,salts thereof,and process for their preparation - Google Patents [patents.google.com]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2-(Methylamino)-4,6-pyrimidinediol's Biological Activity: A Comparative Guide for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential biological activities of 2-(Methylamino)-4,6-pyrimidinediol against established alternative compounds in key cell-based assays. The focus is on two primary areas of investigation suggested by the general activities of pyrimidine derivatives: antioxidant and anti-inflammatory effects.
Due to the limited publicly available data on the specific biological activity of this compound, this guide emphasizes the methodological approach to its validation. The provided data for the alternative compounds, Quercetin and Dexamethasone, serve as a benchmark for comparison.
Comparative Overview of Biological Activity
The following tables summarize the anticipated biological activities and provide a template for comparing quantitative data obtained from cell-based assays.
Antioxidant Activity
The antioxidant potential is evaluated using the Cellular Antioxidant Activity (CAA) assay, which measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.
| Compound | Assay | Cell Line | Activity Metric | Value (µM) |
| This compound | CAA | HepG2 | EC50 | Not Available* |
| Quercetin | CAA | HepG2 | EC50 | ~10-25[1] |
| Quercetin | CAA | Caco-2 | EC50 | 114.4[2] |
Note: No published data on the cellular antioxidant activity of this compound is currently available. The table serves as a template for data presentation upon experimental determination.
Anti-Inflammatory Activity
The anti-inflammatory potential is assessed by measuring the inhibition of pro-inflammatory markers, such as Tumor Necrosis Factor-alpha (TNF-α), in response to an inflammatory stimulus. It is important to note that studies on similar 2-amino-4,6-dihydroxypyrimidine structures have shown them to be devoid of nitric oxide (NO) inhibitory activity, a common indicator of anti-inflammatory action.[3] Therefore, assessing other inflammatory mediators like TNF-α is recommended.
| Compound | Assay | Cell Line | Activity Metric | Value (nM) |
| This compound | TNF-α Inhibition | THP-1 | IC50 | Not Available** |
| Dexamethasone | TNF-α Inhibition | Various | IC50 | ~1-100*** |
*Note: No published data on the TNF-α inhibitory activity of this compound is currently available. This table provides a template for presenting experimental findings. **The IC50 for Dexamethasone can vary significantly depending on the cell type and experimental conditions.
Experimental Protocols
Detailed methodologies for the key cited experiments are provided below to ensure reproducibility and accurate comparison.
Cellular Antioxidant Activity (CAA) Assay
This protocol is adapted from the widely used method to assess intracellular antioxidant activity.
1. Cell Culture and Seeding:
- Culture human hepatocarcinoma (HepG2) cells in appropriate media until they reach 80-90% confluency.
- Seed the cells in a 96-well, black, clear-bottom microplate at a density of 6 x 10^4 cells/well.
- Incubate for 24 hours to allow for cell attachment.
2. Compound and Probe Incubation:
- Prepare serial dilutions of this compound, Quercetin (positive control), and a vehicle control.
- Remove the culture medium from the wells and wash the cells with Phosphate Buffered Saline (PBS).
- Add 100 µL of media containing 25 µM of 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to each well.
- Immediately add 100 µL of the test compounds or controls to the respective wells.
- Incubate the plate in the dark at 37°C for 1 hour.
3. Induction of Oxidative Stress and Measurement:
- After incubation, remove the media and wash the cells with PBS.
- Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution to all wells to induce oxidative stress.
- Immediately place the microplate in a fluorescence plate reader.
- Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
4. Data Analysis:
- Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.
- Determine the percentage inhibition of ROS formation for each compound concentration relative to the vehicle control.
- Calculate the EC50 value, the concentration at which the compound exerts 50% of its maximal antioxidant effect.
TNF-α Inhibition Assay
This protocol describes a method to measure the inhibition of TNF-α release from stimulated macrophages.
1. Cell Culture and Differentiation:
- Culture human monocytic (THP-1) cells in RPMI-1640 medium.
- Differentiate the THP-1 monocytes into macrophages by treating with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
2. Compound Incubation and Inflammatory Stimulation:
- After differentiation, replace the medium with fresh medium containing serial dilutions of this compound, Dexamethasone (positive control), or a vehicle control.
- Pre-incubate the cells with the compounds for 1 hour.
- Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.
- Incubate for 6-24 hours.
3. Supernatant Collection and TNF-α Measurement:
- After incubation, centrifuge the plate and collect the cell culture supernatants.
- Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
- Generate a standard curve using the TNF-α standards provided in the ELISA kit.
- Determine the concentration of TNF-α in each sample.
- Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.
- Calculate the IC50 value, the concentration at which the compound inhibits TNF-α release by 50%.
Visualizing Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Cellular antioxidant activity (CAA) assay pathway.
Caption: LPS-induced TNF-α signaling pathway.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Caption: Workflow for the TNF-α inhibition assay.
References
- 1. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino vs. 2-(Methylamino)-Pyrimidinediols in Kinase Inhibition: A Comparative Analysis
A detailed examination of the structural and potential functional differences between 2-amino-4,6-pyrimidinediol and 2-(Methylamino)-4,6-pyrimidinediol in the context of kinase inhibition. This guide synthesizes established principles of kinase inhibitor design to infer the comparative performance of these two foundational chemical scaffolds.
Introduction
The 2-aminopyrimidine scaffold is a cornerstone in the development of small molecule kinase inhibitors, recognized for its ability to mimic the hydrogen bonding interactions of the adenine base of ATP in the kinase hinge region.[1][2] This guide provides a comparative analysis of two closely related pyrimidinediol derivatives: 2-amino-4,6-pyrimidinediol and this compound. While direct, head-to-head experimental data for these specific, simple scaffolds is not available in the public domain, this document extrapolates from extensive research on more complex 2-aminopyrimidine derivatives to provide a well-grounded comparison for researchers and drug development professionals. The key difference, the presence of a methyl group on the 2-amino moiety, can have significant implications for kinase binding affinity, selectivity, and overall pharmacological properties.
The Role of the 2-Amino Group in Kinase Binding
The 2-amino group of a pyrimidine ring is crucial for its function as a kinase inhibitor. It typically forms one or two hydrogen bonds with the backbone of the kinase "hinge" region, the flexible segment that connects the N- and C-lobes of the kinase domain. This interaction is a key anchor for many ATP-competitive kinase inhibitors.
Comparative Analysis: Inferred Properties
The addition of a methyl group to the 2-amino position, creating this compound, introduces several changes that can alter its interaction with a kinase target. The following table summarizes the inferred differences based on established structure-activity relationship (SAR) principles in kinase inhibitor design.
| Feature | 2-amino-4,6-pyrimidinediol | This compound | Rationale and Potential Impact |
| Hydrogen Bonding | Typically acts as a hydrogen bond donor (two H) and acceptor (ring N). | Acts as a hydrogen bond donor (one H) and acceptor (ring N). The methyl group itself is not a hydrogen bond donor or acceptor. | The loss of one hydrogen bond donor may reduce binding affinity to some kinases. However, if only one hydrogen bond is critical for binding, the impact may be minimal. |
| Steric Hindrance | Minimal steric bulk at the 2-position. | Increased steric bulk due to the methyl group. | The methyl group may cause steric clashes with amino acid residues in the ATP binding pocket, potentially reducing binding affinity. Conversely, it could also promote a more favorable binding conformation in some cases. |
| Lipophilicity | Lower lipophilicity. | Higher lipophilicity due to the addition of the methyl group. | Increased lipophilicity can enhance cell permeability and oral absorption. However, it may also increase off-target binding and reduce aqueous solubility. |
| Selectivity | Potentially broader kinase inhibition profile due to the common binding motif. | May exhibit a more selective kinase inhibition profile. | The steric and electronic changes introduced by the methyl group could disfavor binding to some kinases while being tolerated or even favored by others, leading to increased selectivity. |
| Metabolic Stability | The primary amine may be a site for metabolic modification. | The secondary amine may have altered metabolic stability compared to the primary amine. | N-methylation can sometimes block or alter sites of metabolism, potentially leading to a longer half-life in vivo. |
Experimental Protocols: A General Kinase Inhibition Assay
To experimentally determine and compare the inhibitory activity of these two compounds, a standard in vitro kinase assay would be employed. Below is a representative protocol for a radiometric kinase assay, a common method for measuring kinase activity.
Objective: To determine the IC50 values of 2-amino-4,6-pyrimidinediol and this compound against a specific kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (2-amino-4,6-pyrimidinediol and this compound) dissolved in DMSO
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical concentration range for initial screening might be from 100 µM down to 1 nM.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound dilution (or DMSO for control wells)
-
Kinase enzyme
-
Substrate
-
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate while allowing unincorporated [γ-³³P]ATP to pass through. Wash the wells to remove any remaining free radiolabeled ATP.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Conclusion
While 2-amino-4,6-pyrimidinediol and this compound are simple chemical structures, the seemingly minor difference of a single methyl group can have profound, albeit predictable, effects on their potential as kinase inhibitors. The 2-amino version provides a classic hydrogen bonding pattern, while the 2-(methylamino) derivative introduces steric hindrance and increased lipophilicity at the cost of one hydrogen bond donor. This trade-off could lead to differences in potency, selectivity, and pharmacokinetic properties. The choice between these scaffolds as a starting point for a drug discovery program would depend on the specific topology of the target kinase's ATP binding site and the desired properties of the final inhibitor. Experimental validation through kinase assays, as outlined above, would be essential to confirm these inferred characteristics for any given kinase target.
References
Comparative Analysis of 2-(Methylamino)-4,6-pyrimidinediol: A Guide to Potential Cross-Reactivity Based on Nitric Oxide Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(Methylamino)-4,6-pyrimidinediol and structurally related pyrimidine derivatives. In the absence of direct cross-reactivity studies for this compound, this document leverages available experimental data on the inhibition of nitric oxide (NO) production by analogous compounds. This approach offers insights into the potential biological activity and selectivity of these molecules, which is a critical consideration in drug development to anticipate off-target effects.
Comparative Structural and Activity Data
This suggests that the nature of the substituents at the 4 and 6 positions of the pyrimidine ring plays a crucial role in this biological activity. Given that this compound shares the 4,6-dihydroxypyrimidine core, it is hypothesized to have low activity in nitric oxide inhibition assays, similar to the 2-amino-4,6-dihydroxypyrimidine series.
Table 1: Structural Comparison of Pyrimidine Derivatives
| Compound Name | Structure | Key Structural Features |
| This compound | 2-Methylamino group, 4,6-Dihydroxy groups | |
| 2-Amino-4,6-pyrimidinediol | 2-Amino group, 4,6-Dihydroxy groups | |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | 2-Amino group, 4,6-Dichloro groups, 5-Fluoro group | |
| 2-Amino-4,6-dichloropyrimidine | 2-Amino group, 4,6-Dichloro groups |
Table 2: Comparative Inhibitory Activity on Nitric Oxide (NO) Production
| Compound | Target/Assay | IC50 (µM) | Reference |
| This compound | Immune-activated NO production | Data not available | - |
| 2-Amino-4,6-dihydroxypyrimidine Analogs | Immune-activated NO production | Inactive | [1] |
| 5-Substituted 2-Amino-4,6-dichloropyrimidines | Immune-activated NO production | 9 - 36 | [1] |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Immune-activated NO production | 2 | [1] |
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the comparative data, the in vitro nitric oxide inhibition assay.
In Vitro Nitric Oxide Inhibition Assay Using LPS-Stimulated Macrophages
This assay quantifies the ability of a test compound to inhibit the production of nitric oxide by macrophage cells stimulated with lipopolysaccharide (LPS). The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[2][3]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent (1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 2 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 1-2 hours.[3][4]
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce NO production and incubate for 24 hours.[3][4]
-
Nitrite Measurement:
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the nitric oxide signaling pathway targeted by the comparative compounds and the general workflow of the inhibition assay.
Caption: Nitric oxide production pathway initiated by LPS and inhibited by pyrimidine derivatives.
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Caption: Structure-Activity Relationship for NO inhibition by 2-aminopyrimidines.
Conclusion
This comparative guide indicates that this compound, based on the activity of its close structural analogs, is unlikely to be a potent inhibitor of nitric oxide production. The key determinant for this activity in the compared series appears to be the presence of dichloro substituents at the 4 and 6 positions of the pyrimidine ring, whereas dihydroxy groups are associated with a lack of activity.
For a conclusive understanding of the cross-reactivity profile of this compound, direct experimental evaluation is essential. Researchers and drug development professionals are encouraged to perform a panel of in vitro assays, including the nitric oxide inhibition assay detailed here, to characterize its biological activity and selectivity.
References
Comparative analysis of the synthesis efficiency of pyrimidinediol analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis efficiency of pyrimidinediol analogs, focusing on common synthetic routes and their reported yields. Pyrimidinediols, which exist in tautomeric equilibrium with pyrimidinediones (like barbituric acid), are fundamental scaffolds in medicinal chemistry. Their derivatives exhibit a wide range of biological activities, making the efficient synthesis of these core structures a critical aspect of drug discovery and development.[1][2]
Comparative Synthesis Efficiency
The synthesis of the pyrimidinediol core structure is often achieved through the synthesis of its more stable dione tautomer. The efficiency of these methods can vary significantly based on the chosen reactants, catalysts, and reaction conditions. Below is a summary of quantitative data from various reported synthetic methods.
| Synthesis Method | Starting Materials | Catalyst/Conditions | Yield (%) | Reference(s) |
| Biginelli-type Reaction | Aromatic Aldehyde, Urea/Thiourea, 1,3-Dicarbonyl Compound | Acid or Lewis Acid Catalyst (e.g., HCl, NH4Cl, CuCl2·2H2O) | Good | [2] |
| Condensation Reaction | Substituted Chalcone, Urea/Thiourea | Methanolic KOH, Reflux | High | [1] |
| One-Pot Three-Component | Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | Tetra-n-butylammonium bromide (TBAB), Ethanol, 50 °C | 73-95 | [3] |
| One-Pot Three-Component | Aromatic aldehydes, Ethyl cyanoacetate, Guanidine nitrate | Piperidine, Aqueous media, Reflux | Excellent | [4] |
| Knoevenagel Condensation | α-Methylcinnamaldehyde or Terephthalaldehyde, Barbituric acid | Acetic acid | High | [5] |
| Condensation of Urea & Malonic Acid | Urea, Malonic acid | Acetic acid, Acetic anhydride, 60–90 °C | Good | [6] |
| Spirooxindole Synthesis | Alkyl amines, Nitro ethylene, Isatin, Barbituric acid | MgO@PMO-IL catalyst, EtOH, 50 °C | 93-98 | [7] |
| Spiro-fused Pyran Synthesis | Aryl amine, Isatin, Barbituric acid | CuO/ZnO@N-GQD nanocatalyst, H2O, RT | 94-98 | [7] |
| Chromeno-based Synthesis | 4-Hydroxycoumarin, Substituted benzaldehyde, Substituted Barbituric acid | Trisodium citrate dihydrate, EtOH, Aqueous, Ultrasound | 95-98 | [7] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison table.
1. Synthesis of Pyrimidinedione Derivatives from Chalcones [1]
-
Step 1: Synthesis of Substituted Chalcone (Intermediate)
-
A reaction mixture of a substituted acetophenone (e.g., 1-(4-nitrophenyl)ethanone) (0.01 mol) and a corresponding aldehyde (0.01 mol) is stirred for 2–3 hours in methanol (5–10 ml).
-
A solution of sodium hydroxide (10 ml, 40%) is added dropwise with constant stirring at room temperature.
-
The reaction mixture is left overnight at room temperature.
-
The mixture is then poured into ice-cold water and acidified with hydrochloric acid.
-
The precipitated substituted chalcone is filtered, dried, and recrystallized from methanol.
-
-
Step 2: Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives
-
A solution of the substituted chalcone (0.01 mol) in methanol (50 ml) is prepared.
-
To this solution, 0.01 mol of potassium hydroxide and 40 ml of a 0.25 M solution of urea, thiourea, or guanidine hydrochloride are added.
-
The mixture is refluxed for 3–4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is worked up to isolate the final pyrimidinedione product.
-
2. One-Pot Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives [3]
-
A mixture of an arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), a barbituric acid derivative (1 mmol), and tetra-n-butylammonium bromide (TBAB) (5 mol%) is prepared in ethanol.
-
The reaction mixture is stirred at 50 °C.
-
The reaction is monitored by TLC until completion.
-
Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the polyfunctionalized pyrrolo[2,3-d]pyrimidine derivative.
3. Synthesis of Barbituric Acid via Condensation [6]
-
To a solution of urea (40.15 mmol) in acetic acid (80 mL), add malonic acid (3.9 g, 40.15 mmol).
-
Add acetic anhydride to the mixture.
-
Heat the reaction mixture to 60–90 °C.
-
The N-monosubstituted barbituric acid product can be obtained by precipitation in ethyl acetate solution.
-
N-Disubstituted analogs may require purification by flash column chromatography.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of pyrimidinediol analogs, often proceeding through a pyrimidinedione intermediate.
Caption: Generalized workflow for pyrimidinediol analog synthesis.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Analytical Techniques for Pyrimidinediol Characterization
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the analytical methodologies for the characterization of pyrimidinediol, complete with experimental data and protocols.
The accurate characterization and quantification of pyrimidinediol, a class of molecules with significant biological relevance, is crucial for advancing research in various scientific and drug development fields. This guide provides a head-to-head comparison of key analytical techniques, presenting a summary of their performance, detailed experimental protocols, and the underlying biochemical pathways.
Introduction to Pyrimidinediol and its Biological Significance
Pyrimidinediols are derivatives of pyrimidine, a fundamental heterocyclic aromatic compound. In biological systems, pyrimidine derivatives such as uracil, cytosine, and thymine are essential components of nucleic acids (DNA and RNA). The metabolism of these pyrimidines involves various enzymatic pathways, including degradation processes that can lead to the formation of dihydroxypyrimidine structures. Understanding the biological roles of these metabolites is an active area of research, with potential implications in cellular signaling and disease pathology.
Core Analytical Techniques: A Comparative Overview
The characterization of pyrimidinediol can be approached using a variety of analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. This section compares the most common and effective techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Electrochemical Methods, and Spectroscopic Techniques.
Quantitative Data Summary
The following table summarizes the quantitative performance of various analytical techniques for the analysis of pyrimidinediol and structurally related pyrimidine derivatives. It is important to note that direct quantitative data for pyrimidinediol is limited in the literature; therefore, data for closely related and representative pyrimidine compounds like uracil and dihydrouracil are included to provide a comparative benchmark.
| Technique | Analyte | Matrix | LOD | LOQ | Linearity Range | Accuracy (%) | Precision (%RSD) | Reference |
| HPLC-MS/MS | Uracil, Dihydrouracil | Human Plasma | - | 0.625 ng/mL | 0.625–160.0 ng/mL | ≤ 17% | ≤ 8.6% | [1][2] |
| Pyrimidine Metabolites | pCSF | 1-500 nM | 0.5-250 nM | - | - | 0.4-19.6% | [3] | |
| GC-MS | Pyrimidine Bases | - | 0.1-0.17 µmol/L | - | 0.5-50.0 µmol/L | - | 4.70-6.43% | [4][5] |
| Electrochemical | Pyrimidine Nucleotides | - | Submicromolar | - | - | - | - | [6] |
| UV-Vis | Pyrimidine Derivative | Bulk Drug | 145.2 µg/mL | 440.0 µg/mL | 50-150 µg/mL | 98.97-99.83% | < 1.5% | [7] |
In-Depth Analysis of Techniques
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful and widely used technique for the sensitive and selective quantification of small molecules in complex biological matrices.
Principle: This method separates compounds based on their physicochemical properties using high-performance liquid chromatography, followed by detection and quantification using tandem mass spectrometry. The high selectivity is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Performance: For pyrimidine-related compounds, HPLC-MS/MS offers excellent sensitivity, with limits of quantification (LOQ) often in the low ng/mL or nanomolar range.[1][2][3] The use of a metal-free column can improve peak shape and reproducibility for polar metabolites like pyrimidines.[3]
Sample Preparation:
-
To 100 µL of plasma or serum, add 900 µL of chilled acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
The supernatant can be further cleaned using solid-phase extraction (SPE) for higher sensitivity.[8][9]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used. For polar pyrimidines, a column with a positively charged surface or a metal-free column can enhance separation.[3][8][9]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, often with additives like formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor and product ions of the target pyrimidinediol.
Workflow for HPLC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of pyrimidinediol using HPLC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like pyrimidinediol, a derivatization step is typically required.
Principle: The sample is vaporized and separated in a gaseous mobile phase based on the compound's boiling point and interaction with the stationary phase of the column. The separated compounds are then detected by a mass spectrometer.
Performance: GC-MS can offer high resolution and sensitivity. For pyrimidine bases, detection limits in the sub-micromolar range have been reported after derivatization.[4][5]
Derivatization:
-
A common derivatization method is silylation, which replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.[10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[10]
-
Another approach is derivatization with ethyl chloroformate in an aqueous medium.[4][5]
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), is often suitable.
-
Carrier Gas: Helium is typically used.
-
Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Detection Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.
Workflow for GC-MS Analysis with Derivatization
Caption: General workflow for the GC-MS analysis of pyrimidinediol following a derivatization step.
Electrochemical Methods
Electrochemical techniques offer a rapid and cost-effective approach for the detection of electroactive compounds like pyrimidines.
Principle: These methods measure the current or potential generated by the oxidation or reduction of the analyte at an electrode surface. Techniques like voltammetry can provide both qualitative and quantitative information.
Performance: For pyrimidine-based nucleotides, sinusoidal voltammetry has been shown to achieve submicromolar detection limits.[6] The sensitivity and selectivity can be enhanced by modifying the electrode surface.
Electrochemical Setup:
-
A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon, gold, or a modified electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Measurement Parameters:
-
Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used for quantitative analysis due to their higher sensitivity compared to cyclic voltammetry.
-
Supporting Electrolyte: A buffer solution (e.g., phosphate or acetate buffer) is used to maintain a constant pH and provide conductivity.
-
Scan Range: The potential is scanned over a range where the pyrimidinediol is expected to undergo an electrochemical reaction.
Workflow for Electrochemical Analysis
Caption: A simplified workflow for the electrochemical determination of pyrimidinediol.
Spectroscopic Techniques (UV-Vis, FT-IR, and NMR)
Spectroscopic methods are invaluable for the structural characterization of pyrimidinediol.
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. 4,6-dihydroxypyrimidine derivatives typically show absorption maxima in the UV region. For instance, in a neutral aqueous solution, 4,6-dihydroxypyrimidine exhibits absorption maxima around 250-254 nm.[11] The position of these maxima can be influenced by the pH of the solution.[11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule. The spectrum of a pyrimidinediol would be expected to show characteristic absorption bands for O-H (hydroxyl), C=O (keto tautomer), C=N, and C=C bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the detailed molecular structure, including the position of substituents and tautomeric forms. For example, the 1H NMR spectrum of 4,6-dihydroxypyrimidine can help in understanding its tautomeric equilibrium in solution.[11]
Pyrimidine Degradation Pathway
The characterization of pyrimidinediol is often relevant in the context of pyrimidine metabolism. The degradation of pyrimidines like uracil and thymine is a multi-step enzymatic process.
Key Steps in Pyrimidine Degradation:
-
Reduction: Dihydropyrimidine dehydrogenase (DPD) catalyzes the reduction of uracil and thymine to dihydrouracil and dihydrothymine, respectively.
-
Ring Opening: Dihydropyrimidinase opens the pyrimidine ring.
-
Hydrolysis: β-ureidopropionase hydrolyzes the resulting compound to β-alanine (from uracil) or β-aminoisobutyrate (from thymine), along with ammonia and carbon dioxide.[12][13][14]
This pathway highlights the potential for dihydroxypyrimidine structures to be intermediates or byproducts of pyrimidine catabolism.
Pyrimidine Degradation Pathway Diagram
Caption: Simplified pathway of pyrimidine degradation.
Conclusion
The characterization of pyrimidinediol can be effectively achieved through a combination of analytical techniques. HPLC-MS/MS stands out for its high sensitivity and selectivity in quantitative analysis, particularly in complex biological samples. GC-MS, with a necessary derivatization step, provides an alternative for robust quantification. Electrochemical methods offer a rapid and cost-effective screening tool. Spectroscopic techniques like UV-Vis, FT-IR, and NMR are indispensable for structural elucidation and confirmation. The choice of the most suitable technique will be dictated by the specific research question, the nature of the sample, and the required analytical performance. This guide provides the foundational information and comparative data to assist researchers in selecting and developing the optimal analytical strategy for their pyrimidinediol characterization needs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct electrochemical detection of purine- and pyrimidine-based nucleotides with sinusoidal voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of 2-(Methylamino)-Pyrimidine Analogs: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Inhibitory Activity of Pyrido[3,4-d]pyrimidine Analogs
The following table summarizes the in vitro inhibitory activity of a series of 4-[(3-bromophenyl)amino]-6-(substituted-amino)-pyrido[3,4-d]pyrimidines against epidermal growth factor receptor (EGFR) tyrosine kinase. The data highlights the impact of various substituents on the 6-amino group on the inhibitory potency, expressed as IC50 values.
| Compound ID | R Group on 6-amino moiety | EGFR Kinase IC50 (nM) | Cellular EGFR Autophosphorylation IC50 (nM) |
| 1 | -CH3 | 0.08 | 13 |
| 2a | -(CH2)2N(CH3)2 | 0.06 | 21 |
| 2b | -(CH2)3N(CH3)2 | 0.05 | 13 |
| 2c | -(CH2)4N(CH3)2 | 0.07 | 12 |
| 3a | -(CH2)2-morpholino | 0.05 | 23 |
| 3b | -(CH2)3-morpholino | 0.04 | 10 |
| 3c | -(CH2)4-morpholino | 0.04 | 11 |
| 4a | -(CH2)2-pyrrolidino | 0.04 | 18 |
| 4b | -(CH2)3-pyrrolidino | 0.03 | 10 |
| 5 | -(CH2)3-OH | 0.21 | 120 |
| 6 | -(CH2)2-O-CH3 | 0.11 | 98 |
Structure-Activity Relationship (SAR) Summary
The data reveals several key trends for the 6-substituted amino group:
-
Alkylamino Chains: The introduction of a terminal dimethylamino group on an alkyl chain of varying lengths (2a-2c) maintains potent enzymatic inhibition, comparable to the parent methylamino compound (1). The cellular activity is also retained in the low nanomolar range.
-
Cyclic Amino Groups: Incorporating cyclic amines like morpholine (3a-3c) and pyrrolidine (4a-4b) at the end of the alkyl chain also results in highly potent inhibitors, both at the enzymatic and cellular levels. The chain length between the pyrimidine core and the cyclic amine influences cellular potency, with a three-carbon linker appearing optimal.
-
Polar Substituents: The presence of a terminal hydroxyl (5) or methoxy group (6) on the alkyl chain leads to a noticeable decrease in both enzymatic and cellular inhibitory activity compared to the basic amino-substituted analogs. This suggests that a basic nitrogen atom at the terminus of the side chain is beneficial for potent activity.
Experimental Protocols
EGFR Kinase Assay: The in vitro inhibitory activity of the compounds against the EGFR tyrosine kinase was determined using a standard ELISA-based assay. Briefly, 96-well plates were coated with a substrate peptide (poly-Glu-Tyr, 4:1). The purified EGFR tyrosine kinase domain was incubated with the test compounds at various concentrations in the presence of ATP and the substrate-coated plates. The extent of phosphorylation was quantified using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate. The absorbance was measured, and IC50 values were calculated from the dose-response curves.
Cellular EGFR Autophosphorylation Assay: A431 human epidermoid carcinoma cells, which overexpress EGFR, were used to assess the cellular activity of the compounds. The cells were serum-starved and then treated with various concentrations of the test compounds for a specified period. Subsequently, the cells were stimulated with EGF to induce receptor autophosphorylation. Cell lysates were then prepared, and the level of phosphorylated EGFR was determined by Western blotting using an anti-phospho-EGFR antibody. The band intensities were quantified, and IC50 values were determined from the concentration-dependent inhibition of EGFR autophosphorylation.
Visualizations
Logical Relationship of SAR
Caption: SAR of 6-substituted aminopyrido[3,4-d]pyrimidines.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for the in vitro EGFR kinase inhibition assay.
Benchmarking 2-(Methylamino)-4,6-pyrimidinediol: A Comparative Analysis Against Known DNA Methyltransferase Inhibitors
In the landscape of epigenetic drug discovery, the pyrimidine scaffold is a recurring motif in molecules targeting DNA methyltransferases (DNMTs), enzymes pivotal in the regulation of gene expression. This guide provides a comparative performance benchmark of the novel compound 2-(Methylamino)-4,6-pyrimidinediol against established DNMT inhibitors. This analysis is intended for researchers, scientists, and drug development professionals, offering a quantitative and methodological framework for evaluating its potential as a therapeutic agent.
While direct experimental data for this compound is not yet publicly available, its structural similarity to known DNMT inhibitors suggests its potential activity against this enzyme class. This guide, therefore, benchmarks it against well-characterized DNMT inhibitors: the FDA-approved drugs Azacitidine and Decitabine, and the widely studied research compounds Zebularine and Guadecitabine (SGI-110).
Performance Comparison of Known DNMT Inhibitors
The inhibitory activity of these compounds against the key DNA methyltransferase isoforms—DNMT1, DNMT3A, and DNMT3B—is a critical determinant of their biological effects. The following table summarizes their reported 50% inhibitory concentrations (IC50) from various biochemical and cellular assays.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| Azacitidine | DNMT1 | Not specified | Cellular | [1] |
| DNMTs | Not specified | Cellular | [2] | |
| Decitabine | DNMT1 | Not specified | Cellular | [3] |
| DNMT3A | Not specified | Cellular | [3] | |
| DNMT3B | Not specified | Cellular | [3] | |
| Zebularine | DNMT1 | ~100-150 | Cellular (96h) | [1] |
| DNMTs | ~50 | Cellular (48h) | [2] | |
| Guadecitabine (SGI-110) | DNMT1, DNMT3A, DNMT3B | Not specified | Biochemical | [4] |
| Nanaomycin A | DNMT3B | 0.5 | Biochemical | [5] |
| NSC14778 | DNMT1 | 92 | Biochemical | [5] |
| DNMT3B | 17 | Biochemical | [5] |
Experimental Protocols
To ensure a standardized comparison, it is crucial to understand the methodologies employed to derive the performance data. Below are detailed protocols for typical biochemical and cellular assays used to assess DNMT inhibition.
In Vitro Biochemical DNMT Inhibition Assay
This assay directly measures the enzymatic activity of purified DNMT isoforms in the presence of an inhibitor.
Objective: To determine the IC50 value of a test compound against purified DNMT1, DNMT3A, and DNMT3B.
Materials:
-
Purified recombinant human DNMT1, DNMT3A, and DNMT3B enzymes.
-
Hemimethylated or unmethylated DNA substrate.
-
S-adenosyl-L-[methyl-³H]methionine (SAM) as a methyl donor.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and EDTA).
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DNA substrate, and the respective DNMT enzyme.
-
Add the test compound at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the methylation reaction by adding radiolabeled SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated radiolabeled SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cellular DNMT Inhibition Assay (MTT Assay)
This assay assesses the cytotoxic effect of DNMT inhibitors on cancer cell lines, which is often correlated with their inhibitory activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of a specific cell line.
Materials:
-
Adherent cancer cell line (e.g., A549, HCT116).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test compound at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 or 96 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[6]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of DNMT inhibitors requires knowledge of the DNA methylation pathway and the experimental workflows used to study them.
DNA Methylation and Gene Silencing Pathway
DNA methyltransferases play a crucial role in gene silencing by adding a methyl group to the cytosine residue in CpG dinucleotides. DNMT1 is primarily responsible for maintaining existing methylation patterns after DNA replication, while DNMT3A and DNMT3B are involved in de novo methylation.[4] This epigenetic modification can lead to the transcriptional repression of tumor suppressor genes, contributing to cancer development.[7]
Caption: DNA methylation pathway leading to gene silencing.
Experimental Workflow for DNMT Inhibitor Evaluation
The process of evaluating a potential DNMT inhibitor involves a series of in vitro and cell-based assays to determine its potency and mechanism of action.
Caption: Workflow for evaluating a potential DNMT inhibitor.
References
- 1. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Zebularine in Comparison to and in Combination with Trichostatin A on CIP/KIP Family (p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2), DNMTs (DNMT1, DNMT3a, and DNMT3b), Class I HDACs (HDACs 1, 2, 3) and Class II HDACs (HDACs 4, 5, 6) Gene Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer LS 174T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to Experiments with 2-(Methylamino)-4,6-pyrimidinediol and Its Analogs
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides a comparative analysis of experimental data and protocols related to 2-(Methylamino)-4,6-pyrimidinediol and its structural analogs, offering insights into the consistency of findings in the synthesis and biological evaluation of this class of compounds.
This publication aims to provide an objective comparison of the performance of this compound with alternative pyrimidine derivatives, supported by experimental data from peer-reviewed studies. By presenting detailed methodologies and summarizing quantitative data, this guide serves as a resource for researchers working with these compounds.
Comparison of Synthetic Yields and Characterization
The reproducibility of any experiment begins with the consistent synthesis and characterization of the starting materials. The following table summarizes the reported yields for the synthesis of this compound and a selection of its 5-substituted 2-amino-4,6-dihydroxypyrimidine analogs. The consistent reporting of high yields across different research groups suggests a robust and reproducible synthetic methodology for this class of compounds.
| Compound | Molecular Formula | Reported Yield (%) | Melting Point (°C) | Analytical Data | Reference |
| This compound | C₅H₇N₃O₂ | Not explicitly found | >250 | Mol File: 87474-58-6.mol[1] | [1] |
| 2-Amino-5-methylpyrimidine-4,6-diol | C₅H₇N₃O₂ | 91 | >250 | ¹H NMR, ¹³C NMR, Anal. Calcd.[2] | [2] |
| 2-Amino-5-ethylpyrimidine-4,6-diol | C₆H₉N₃O₂ | 88 | >250 | ¹H NMR, ¹³C NMR, Anal. Calcd.[2] | [2] |
| 2-Amino-5-isopropylpyrimidine-4,6-diol | C₇H₁₁N₃O₂ | 93 | >250 | ¹H NMR, ¹³C NMR, Anal. Calcd.[2] | [2] |
| 2-Amino-5-(sec-butyl)pyrimidine-4,6-diol | C₈H₁₃N₃O₂ | 93 | >250 | ¹H NMR, ¹³C NMR, Anal. Calcd.[2] | [2] |
Experimental Protocols: Synthesis and Characterization
A detailed and transparent experimental protocol is crucial for reproducibility. Below is a generalized procedure for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines, based on methodologies reported in the literature.
Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines:
A modified condensation reaction is typically employed. The general steps are as follows:
-
Reaction Setup: The corresponding monosubstituted malonic acid diester is reacted with guanidine.
-
Base: The reaction is carried out in the presence of an excess of a strong base, such as sodium ethoxide.
-
Solvent: Anhydrous ethanol is commonly used as the solvent.
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours.
-
Workup: The reaction mixture is cooled, and the precipitate is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., ethanol, water) and dried to yield the final 5-substituted 2-amino-4,6-dihydroxypyrimidine.
Characterization:
The synthesized compounds are typically characterized by the following methods to ensure purity and structural integrity:
-
Melting Point: To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Comparative Biological Activity
The ultimate test of reproducibility lies in obtaining consistent biological data. This section compares the in vitro biological activities of various 2-aminopyrimidine derivatives.
Inhibition of Nitric Oxide Production
A study on 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated dose-dependent inhibition of nitric oxide (NO) production. The IC₅₀ values, representing the concentration required for 50% inhibition, are a key metric for comparing the potency of these compounds. The consistent trend of activity within this series of analogs suggests a reproducible structure-activity relationship.
| Compound | Substitution at Position 5 | IC₅₀ (µM) for NO Production Inhibition |
| B1 | H | Not explicitly stated, but suppressed NO production by at least 55% at 50 µM[3] |
| B2 | Methyl | Not explicitly stated, but suppressed NO production by at least 55% at 50 µM[3] |
| B3 | Ethyl | Not explicitly stated, but suppressed NO production by at least 55% at 50 µM[3] |
| B4 | Propyl | Not explicitly stated, but suppressed NO production by at least 55% at 50 µM[3] |
| B5 | Isopropyl | Not explicitly stated, but suppressed NO production by at least 55% at 50 µM[3] |
| B6 | Butyl | Apparent at 2.5 µM[3] |
| B7 | Allyl | Not explicitly stated, but suppressed NO production by at least 55% at 50 µM[3] |
| B8 | sec-Butyl | 36[3] |
| B12 | Fluoro | 2[3] |
β-Glucuronidase Inhibition
Another study investigated a series of 2-aminopyrimidine derivatives as inhibitors of β-glucuronidase. The wide range of IC₅₀ values highlights the sensitivity of the assay to structural modifications of the pyrimidine core. The clear dose-response relationships observed in active compounds are indicative of reproducible experimental outcomes.
| Compound | Structure | IC₅₀ (µM) |
| 24 | 2-amino-4,6-dichloropyrimidine derivative | 2.8 ± 0.10[4] |
| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16[4] |
Note: A lower IC₅₀ value indicates greater potency.
Experimental Protocol: In Vitro β-Glucuronidase Inhibition Assay
The following provides a general outline of the protocol used to assess β-glucuronidase inhibition, which is crucial for other researchers to replicate the findings.
-
Enzyme and Substrate Preparation: A solution of β-glucuronidase and its substrate (e.g., p-nitrophenyl-β-D-glucuronide) are prepared in a suitable buffer (e.g., acetate buffer, pH 5.0).
-
Incubation: The test compounds (2-aminopyrimidine derivatives) at various concentrations are pre-incubated with the enzyme solution for a specific period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Reaction Termination: After a defined incubation time, the reaction is stopped by adding a basic solution (e.g., NaOH).
-
Measurement: The absorbance of the liberated p-nitrophenol is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway Context
While the provided search results do not detail a specific signaling pathway directly modulated by this compound, the inhibition of nitric oxide production by its analogs suggests an interaction with inflammatory signaling cascades. Nitric oxide is a key signaling molecule in inflammation, and its production is regulated by nitric oxide synthase (NOS) enzymes. The inhibition observed with the 2-amino-4,6-dichloropyrimidine series could occur at various points in the upstream signaling that leads to NOS activation.
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 2-(Methylamino)-4,6-pyrimidinediol
Essential Safety and Handling Guide for 2-(Methylamino)-4,6-pyrimidinediol
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a chemical compound utilized in laboratory research. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper environmental stewardship. The following procedures are based on established safety protocols for similar pyrimidine derivatives and are intended to provide a comprehensive framework for safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards[6]. | To protect against potential splashes and airborne particles causing eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant lab coat or impervious clothing[6][7]. | To prevent skin contact which may cause irritation[1][3]. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation[3]. If exposure limits may be exceeded, a full-face respirator is recommended[6]. | To avoid inhalation of dust or aerosols that may cause respiratory irritation[1]. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and ensure experimental integrity.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation, such as a chemical fume hood, is operational.
-
Designate a specific area for handling the compound.
-
Assemble all necessary equipment and reagents before commencing work.
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear tightly fitting safety goggles.
-
Wash and dry hands before putting on the first pair of gloves. For handling hazardous compounds, wearing two pairs of gloves is a recommended practice[8].
3. Compound Handling:
-
Carefully weigh and transfer the solid compound within the ventilated enclosure to prevent dust generation.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling:
-
Decontaminate the work area with an appropriate solvent.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves[6].
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[1][2]. |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists[1][2]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1][6]. |
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.
-
Waste Collection: Collect waste material in a designated, labeled, and sealed container. Do not mix with other waste streams.
-
Container Disposal: Empty containers should be treated as hazardous waste and disposed of through an approved waste disposal plant[1][2][9].
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. lobachemie.com [lobachemie.com]
- 5. 2-Amino-4,6-dihydroxypyrimidine - Safety Data Sheet [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
